molecular formula C17H15F3O B1327938 3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE CAS No. 898778-09-1

3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

Katalognummer: B1327938
CAS-Nummer: 898778-09-1
Molekulargewicht: 292.29 g/mol
InChI-Schlüssel: SASYXXXNQLNCBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is a useful research compound. Its molecular formula is C17H15F3O and its molecular weight is 292.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(3,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-10-3-5-13(7-11(10)2)16(21)6-4-12-8-14(18)17(20)15(19)9-12/h3,5,7-9H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASYXXXNQLNCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645015
Record name 1-(3,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-09-1
Record name 1-(3,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What is the chemical structure of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical compound 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone. While direct experimental literature on this specific molecule is sparse, this guide constructs a robust profile by leveraging established principles of organic chemistry and data from structurally analogous compounds. We will elucidate its chemical structure from its IUPAC name, propose a viable synthetic pathway based on well-understood reaction mechanisms, and provide a predicted spectroscopic profile to aid in its identification and characterization. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related poly-functionalized aromatic ketones.

Part 1: Elucidation of the Chemical Structure

The structure of a molecule is fundamentally described by its systematic IUPAC name. A step-by-step deconstruction of "3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone" allows for its unambiguous structural assignment.

  • Propiophenone Backbone : The parent structure is propiophenone. This consists of a three-carbon chain (propane) with a ketone (carbonyl group) at the second carbon (C1), which is also attached to a phenyl ring.

  • Numbering Convention :

    • The propane chain is numbered 1, 2, 3 starting from the carbon attached to the phenyl ring.

    • The phenyl ring of the propiophenone moiety is designated with primed numbers (1', 2', 3', etc.) to distinguish it from the propane chain.

  • Substitution Pattern :

    • 3',4'-dimethyl : Two methyl (-CH₃) groups are attached to positions 3' and 4' of the propiophenone's phenyl ring.

    • 3-(3,4,5-trifluorophenyl) : A trifluorophenyl group is attached to the third carbon (C3) of the propane chain. The locants "3,4,5-" indicate that three fluorine (-F) atoms are positioned on this second phenyl ring.

This systematic analysis leads to the definitive chemical structure. The molecule possesses a molecular formula of C₁₇H₁₅F₃O and a molecular weight of approximately 292.30 g/mol [1].

Key Structural Features
  • Two Aromatic Rings : The molecule contains a dimethyl-substituted phenyl ring and a trifluoro-substituted phenyl ring, offering sites for various aromatic substitution reactions.

  • Ketone Functional Group : The carbonyl group (C=O) is a key feature, acting as a site for nucleophilic attack and a handle for further chemical modifications.

  • Chiral Center : The carbon at the 3-position of the propane chain is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and separation of these enantiomers could be critical for pharmacological applications.

Structural Diagram

The chemical structure is visualized below using the SMILES string: CC1=C(C)C=C(C=C1)C(=O)CCC1=CC(F)=C(F)C(F)=C1[1].

Caption: 2D Chemical Structure of the Topic Compound.

Part 2: Proposed Synthetic Strategy

Synthesizing a 3-aryl propiophenone derivative like this can be approached through several established methodologies. A highly effective and convergent strategy is the Michael Addition (also known as conjugate addition)[2][3][4][5]. This method involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound[2][3][4][6].

Retrosynthetic Analysis & Rationale

The target molecule can be disconnected at the C2-C3 bond of the propane chain. This suggests a synthesis from two key precursors:

  • Michael Acceptor : 3',4'-Dimethylchalcone (or more systematically, 1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one). This provides the propiophenone core.

  • Michael Donor : An organometallic reagent derived from 1,2,3-trifluorobenzene, such as a Gilman reagent (organocuprate). Organocuprates are known to be excellent nucleophiles for 1,4-addition to α,β-unsaturated ketones[2].

An alternative, though potentially less regioselective, approach would be a Friedel-Crafts Acylation . This would involve reacting 1,2-dimethylbenzene with 3-(3,4,5-trifluorophenyl)propanoyl chloride in the presence of a Lewis acid catalyst like AlCl₃[7][8][9]. However, this method can lead to isomeric products and is generally less suitable for substrates with deactivating groups. Therefore, the Michael Addition pathway is proposed as the more robust and controlled method.

Experimental Workflow: Michael Addition Pathway

The proposed synthesis is a two-step process: preparation of the Michael acceptor followed by the conjugate addition.

G cluster_0 Step 1: Synthesis of Michael Acceptor cluster_1 Step 2: Conjugate Addition A 3,4-Dimethylacetophenone + 3,4,5-Trifluorobenzaldehyde B Claisen-Schmidt Condensation (NaOH, EtOH/H2O, RT) A->B Reactants C 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)chalcone (Michael Acceptor) B->C Product G Michael Addition (Chalcone from Step 1, -78°C to RT) C->G D 1,2,3-Trifluorobenzene E Organolithium Formation (n-BuLi, THF, -78°C) D->E F Transmetallation to Cuprate (CuI, THF) E->F F->G Gilman Reagent H Aqueous Workup (NH4Cl solution) G->H I Final Product: 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone H->I

Caption: Proposed two-step synthetic workflow.

Detailed Protocol

Step 1: Synthesis of 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)chalcone

  • Reaction Setup : To a stirred solution of 3,4-dimethylacetophenone (1.0 eq) and 3,4,5-trifluorobenzaldehyde (1.0 eq) in ethanol at room temperature, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.

  • Reaction Execution : Stir the resulting mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification : Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product. Filter the solid, wash with water until neutral, and dry under vacuum. Recrystallize the crude product from ethanol to yield the pure chalcone.

Step 2: Synthesis of the Final Product via Michael Addition

  • Gilman Reagent Preparation :

    • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,2,3-trifluorobenzene (2.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add n-butyllithium (n-BuLi, 2.1 eq) dropwise and stir for 1 hour at this temperature to form the aryllithium species.

    • In a separate flask, suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous THF at -40°C.

    • Transfer the freshly prepared aryllithium solution to the CuI suspension via cannula and stir for 30 minutes to form the lithium di(trifluorophenyl)cuprate (Gilman reagent).

  • Conjugate Addition :

    • Cool the Gilman reagent solution back to -78°C.

    • Dissolve the chalcone from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the Gilman reagent.

    • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification :

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

Part 3: Predicted Spectroscopic Profile for Structural Verification

In the absence of direct experimental spectra, a predicted profile based on the chemical structure and data from analogous compounds is essential for verification.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6-7.8m2HProtons on dimethylphenyl ring (ortho to C=O)Deshielding effect of the adjacent carbonyl group.
~7.2-7.3d1HProton on dimethylphenyl ring (para to one -CH₃)Standard aromatic region.
~6.8-7.0m2HProtons on trifluorophenyl ringProtons on a highly fluorinated ring are shifted upfield and show complex splitting due to H-F coupling[10][11].
~3.4-3.6t2H-CH₂- (adjacent to C=O)Protons alpha to a carbonyl typically appear in this region.
~3.1-3.3t2H-CH₂- (adjacent to trifluorophenyl ring)Protons alpha to an aromatic ring.
~2.3s6HTwo -CH₃ groupsSinglet signals for the two magnetically equivalent methyl groups on the aromatic ring.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR will confirm the carbon skeleton and the presence of key functional groups.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~198-200C=O (Ketone)Characteristic chemical shift for a ketone carbonyl carbon.
~150-160 (d, t)C-F carbonsLarge C-F coupling constants are expected, resulting in complex multiplets[11][12].
~125-145Aromatic C & C-HStandard region for aromatic carbons.
~105-115 (t)Aromatic C-H (trifluorophenyl ring)Carbon signals from the trifluorophenyl ring will show coupling to fluorine[11].
~40-45-CH₂- (adjacent to C=O)Aliphatic carbon alpha to a ketone.
~30-35-CH₂- (adjacent to aryl ring)Aliphatic carbon alpha to an aromatic ring.
~19-21-CH₃ carbonsTypical chemical shift for methyl groups attached to an aromatic ring.
Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is useful for identifying key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H
~2980-2850C-H StretchAliphatic C-H (-CH₂, -CH₃)
~1685-1675 C=O Stretch Aryl Ketone
~1600, ~1500C=C StretchAromatic Ring
~1250-1100 C-F Stretch Aryl Fluoride
Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺) : Expected at m/z = 292.

  • Key Fragments :

    • m/z = 147 : Corresponding to the [CH₃)₂C₆H₃CO]⁺ ion, resulting from cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group (alpha-cleavage).

    • m/z = 133 : Corresponding to the [F₃C₆H₂]⁺ ion.

    • m/z = 119 : Loss of CO from the m/z 147 fragment, resulting in the [(CH₃)₂C₆H₃]⁺ ion.

Part 4: Potential Applications and Research Directions

While this specific molecule is not widely documented, its structural motifs suggest several areas of potential interest for research and development.

  • Medicinal Chemistry : Propiophenone and chalcone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[13][14]. The presence of a trifluorophenyl group can significantly enhance metabolic stability and cell permeability, making this compound an interesting candidate for screening in various therapeutic areas.

  • Materials Science : Fluorinated organic molecules are extensively used in the development of liquid crystals, polymers, and other advanced materials. The combination of aromatic rings and fluorine atoms in this structure could impart unique electronic and physical properties.

  • Synthetic Building Block : As a poly-functionalized molecule, it can serve as a versatile intermediate for the synthesis of more complex chemical entities, including heterocyclic compounds and other elaborate molecular architectures.

Further research should focus on the efficient, and potentially asymmetric, synthesis of this compound, followed by a thorough evaluation of its biological and material properties.

References

  • Master Organic Chemistry. Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃). Master Organic Chemistry. Available from: [Link]

  • PubMed. Synthesis and cytotoxicity of novel 3-aryl-1-(3'-dibenzylaminomethyl-4'-hydroxyphenyl)-propenones and related compounds. PubMed. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for a publication. Rsc.org. Available from: [Link]

  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Pearson. Available from: [Link]

  • Pearson+. Write a Friedel-Crafts reaction for the synthesis of propiophenon.... Study Prep in Pearson+. Available from: [Link]

  • PubChem. 1,2,3-Trifluorobenzene. PubChem. Available from: [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. Magritek. Available from: [Link]

  • Google Patents. US3145216A - Friedel-crafts ketone synthesis. Google Patents.
  • ResearchGate. (PDF) Synthesis and Cytotoxicity of Novel 3-Aryl-1-(3 '-dibenzylaminomethyl-4 '-hydroxyphenyl)-propenones and Related Compounds. ResearchGate. Available from: [Link]

  • SpectraBase. 3',4'-Dimethoxypropiophenone - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

  • Royal Society of Chemistry. Iridium-catalyzed reduction of o-hydroxyl phenyl enaminones for the synthesis of propiophenones and their application in 3-methyl chromone synthesis. Organic & Biomolecular Chemistry. Available from: [Link]

  • NIST WebBook. Propiophenone, 3',4'-dimethoxy-. NIST. Available from: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. Michael addition reaction. Wikipedia. Available from: [Link]

  • BuyersGuideChem. 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone. BuyersGuideChem. Available from: [Link]

  • PubChem. 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. PubChem. Available from: [Link]

  • Organic Chemistry Portal. Michael Addition. Organic Chemistry Portal. Available from: [Link]

  • Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone. Google Patents.
  • Chemistry Steps. Michael Addition Reaction Mechanism. Chemistry Steps. Available from: [Link]

  • NIST WebBook. 3,4-Methylenedioxypropiophenone. NIST. Available from: [Link]

  • MDPI. Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. MDPI. Available from: [Link]

Sources

Physical and chemical properties of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, a complex ketone with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from closely related structural analogs to predict its characteristics and outline robust protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this and similar compounds.

Introduction: Unveiling a Multifunctional Scaffold

3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (Figure 1) is an aromatic ketone featuring a unique combination of a dimethylated phenyl ring and a trifluorinated phenyl ring linked by a three-carbon propiophenone backbone. The presence of both electron-donating methyl groups and strongly electron-withdrawing fluorine atoms suggests a nuanced electronic profile, potentially leading to interesting reactivity and biological activity. Propiophenone derivatives are known to possess a range of pharmacological properties, including anesthetic, antimicrobial, and anti-arrhythmic effects[]. The trifluoromethyl group is a common motif in pharmaceuticals, often enhancing metabolic stability and receptor binding affinity[2][3]. The specific substitution pattern of this molecule makes it a compelling target for further investigation in drug discovery and materials science.

Figure 1: Chemical Structure of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

A 2D representation of the molecular structure.

Physicochemical Properties: Predictions and Considerations

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale and Comparative Insights
Molecular Formula C₁₇H₁₅F₃OConfirmed by chemical supplier data[4].
Molecular Weight 292.30 g/mol Confirmed by chemical supplier data[4].
Physical Form Likely a white to off-white solid at room temperature.Similar substituted propiophenones, such as 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone, are described as white solids.
Melting Point Estimated to be in the range of 80-120 °C.The presence of multiple aromatic rings and a polar ketone group suggests a crystalline solid with a melting point higher than simpler aromatic ketones. The exact value will depend on the crystal lattice energy.
Boiling Point > 300 °C (with potential decomposition).High molecular weight and polarity suggest a high boiling point. Propiophenone itself boils at 218 °C[5].
Solubility Soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexane). Insoluble in water.The large hydrophobic surface area of the two aromatic rings will dominate its solubility profile. The polar ketone group will contribute to some solubility in polar aprotic solvents.
pKa Not applicable (no acidic or basic functional groups).The molecule lacks readily ionizable protons.
LogP 4.53624 (Predicted)[4]The high LogP value indicates significant lipophilicity, which is consistent with the extensive hydrocarbon and fluorocarbon structure.
Topological Polar Surface Area (TPSA) 17.07 Ų (Predicted)[4]This low TPSA value, corresponding to the carbonyl oxygen, suggests good potential for cell membrane permeability.

Proposed Synthesis and Reaction Mechanism

A plausible and efficient synthetic route to 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is the Friedel-Crafts acylation of 1,2-dimethylbenzene with 3-(3,4,5-trifluorophenyl)propanoyl chloride. This method is a well-established and versatile approach for the synthesis of aryl ketones[6].

Figure 2: Proposed Synthetic Pathway

A schematic of the proposed Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials:

  • 1,2-Dimethylbenzene

  • 3-(3,4,5-Trifluorophenyl)propanoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 3-(3,4,5-Trifluorophenyl)propanoyl chloride

  • To a solution of 3-(3,4,5-trifluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate flask, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C.

  • To this suspension, add a solution of 3-(3,4,5-trifluorophenyl)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • After stirring for 15 minutes, add a solution of 1,2-dimethylbenzene (1.1 eq) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (AlCl₃).

  • Choice of Lewis Acid: Aluminum chloride is a strong and effective Lewis acid for activating the acyl chloride towards electrophilic aromatic substitution.

  • Temperature Control: The initial low temperature (0 °C) is crucial to control the exothermic reaction and prevent side reactions. Allowing the reaction to proceed at room temperature provides the necessary activation energy for the substitution to occur.

  • Workup Procedure: The acidic workup is necessary to quench the reaction and decompose the aluminum chloride complex. The subsequent washes with bicarbonate and brine remove acidic impurities and salts, respectively.

Spectroscopic and Chromatographic Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic7.7 - 7.2m3HAr-H (dimethylphenyl)
Aromatic6.9 - 6.7m2HAr-H (trifluorophenyl)
Methylene3.3 - 3.1t2H-C(=O)-CH₂-
Methylene3.1 - 2.9t2H-CH₂-ArF₃
Methyl2.3s6HAr-CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl~198C=O
Aromatic150 - 135 (C-F)Aromatic carbons attached to fluorine
Aromatic145 - 125Aromatic carbons
Aromatic~110Aromatic C-H (trifluorophenyl)
Methylene~40-C(=O)-CH₂-
Methylene~30-CH₂-ArF₃
Methyl~20Ar-CH₃

¹⁹F NMR Spectroscopy: A ¹⁹F NMR spectrum would be expected to show two signals corresponding to the two different fluorine environments in the 3,4,5-trifluorophenyl ring, likely in the range of -130 to -165 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
~1685StrongC=O stretch (aryl ketone)
1600-1450Medium-StrongAromatic C=C stretch
~1350StrongC-F stretch
~1150StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion (M⁺): m/z = 292.1

  • Key Fragmentation Patterns:

    • Loss of the ethyl group (-29)

    • Loss of the trifluorophenylmethyl radical (-149)

    • Formation of the dimethylbenzoyl cation (m/z = 133)

    • Formation of the trifluorobenzyl cation (m/z = 131)

Figure 3: Analytical Workflow for Compound Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis Synthesis Friedel-Crafts Acylation Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Purity HPLC/GC Analysis Purification->Purity

A logical workflow for the synthesis and analysis of the target compound.

Reactivity and Potential Applications

The chemical structure of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone suggests several avenues for further chemical modification and potential applications.

  • Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, opening up possibilities for synthesizing chiral ligands or biologically active alcohols.

  • Alpha-Halogenation: The methylene group adjacent to the carbonyl is susceptible to halogenation, providing a handle for further functionalization.

  • Medicinal Chemistry: As a scaffold, this molecule could be a starting point for the development of novel therapeutic agents. The combination of lipophilic and electron-withdrawing/donating groups could be optimized for specific biological targets. The phytotoxic effects of some propiophenone derivatives have been noted, suggesting potential applications in agriculture[7].

  • Materials Science: The fluorinated aromatic ring could impart useful properties for applications in liquid crystals or other advanced materials.

Safety and Handling

While no specific toxicity data exists for 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, it is prudent to handle it with the care afforded to all novel chemical entities.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C[4].

  • Toxicity of Related Compounds: Some substituted phenols have been shown to exhibit toxicity[8]. While this compound is a ketone, its metabolic products could potentially include phenolic species.

Conclusion

3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone represents a molecule of significant interest at the interface of synthetic chemistry, medicinal chemistry, and materials science. This technical guide has provided a comprehensive, albeit predictive, overview of its physical and chemical properties, a robust synthetic protocol, and a detailed plan for its characterization. It is our hope that this document will serve as a valuable resource for researchers, enabling further exploration and unlocking the full potential of this intriguing compound.

References

  • The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]

  • PubChem. (n.d.). 3',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone. Retrieved from [Link]

  • Marnett, L. J., Cohen, S. M., Fukushima, S., Gooderham, N. J., Hecht, S. S., Rietjens, I. M., & Smith, R. L. (2014). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 74, 137-147.
  • García-Muñoz, J., Sosa, T., et al. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. Plants, 12(5), 1187.
  • Liang, Y., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438.
  • Smith, C. J., Perfetti, T. A., & Hayes, J. R. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 265–277.
  • Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438.
  • ResearchGate. (n.d.). α,α,α-Trifluoromethyl-1,3,5−triketones. Retrieved from [Link]

  • Szabó, D., & Kotschy, A. (2018). Synthesis of 3-(Arylthio)
  • Petzold, J., Sonneck, M., Kärcher, J., & Roesky, P. W. (2020). 3-Chloropropiophenone.
  • Silverberg, L. J., et al. (2025). T3P-Promoted Synthesis of a Series of Novel 3-Aryl-2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones. Journal of Heterocyclic Chemistry, 62(4), 338-344.
  • Bégué, J. P., & Bonnet-Delpon, D. (2013). Trifluoromethyl ketones: properties, preparation, and application.
  • Bégué, J. P., & Bonnet-Delpon, D. (2013). Trifluoromethyl ketones: properties, preparation, and application.
  • Adamo, M. F. A., & Duffy, E. F. (2006). Multicomponent synthesis of 3-heteroarylpropionic acids. Organic Letters, 8(22), 5157–5159.
  • Silverberg, L. J., Mal, T., Lagalante, A., Olsen, M., Fleming, M., Garcia, T., ... & Vidal, R. (2025). T3P-Promoted Synthesis of a Series of Novel 3-Aryl-2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones. Journal of Heterocyclic Chemistry, 62(4), 338-344.
  • PubChem. (n.d.). 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. Retrieved from [Link]

  • DTU Research Database. (2020). Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordin. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]

  • Wheelock, C. E., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of Mass Spectrometry, 43(2), 225-235.
  • NIST. (n.d.). 3,4-Methylenedioxypropiophenone. Retrieved from [Link]

  • NIST. (n.d.). 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl-. Retrieved from [Link]

Sources

1H NMR and 13C NMR spectral data for 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

In-Depth Structural Elucidation of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone: A Comprehensive 1 H and 13 C NMR Guide

Executive Summary

The compound 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (IUPAC: 1-(3,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one) is a highly functionalized aryl ketone scaffold. Fluorinated propiophenones serve as critical pharmacophores and intermediates in medicinal chemistry, often synthesized via the base-catalyzed Claisen-Schmidt condensation to a chalcone, followed by selective catalytic reduction of the α,β -unsaturated double bond[1].

The introduction of the 3,4,5-trifluorophenyl moiety significantly alters the lipophilicity, metabolic stability, and electrostatic profile of the molecule. Accurate structural elucidation of this scaffold relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the presence of three magnetically active 19 F nuclei (spin I=1/2 , 100% natural abundance) introduces complex through-bond spin-spin coupling networks[2]. This whitepaper provides an authoritative, self-validating framework for the acquisition and interpretation of the 1 H and 13 C NMR spectral data for this specific molecule.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility in structural elucidation, the NMR acquisition must be treated as a self-validating system. The causality behind each parameter is detailed below to prevent common artifacts associated with fluorinated aromatics.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected for its excellent solubilizing properties for moderately polar ketones and its lack of exchangeable protons. Incorporate 0.03% v/v tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for both 1 H and 13 C frequencies to maximize the quality factor ( Q ) of the RF coil, ensuring optimal signal-to-noise (S/N) ratios.

  • Shimming and Locking: Lock the spectrometer to the deuterium resonance of CDCl 3​ . Perform rigorous automated 3D shimming (Z1–Z5 gradients) to establish a highly homogeneous magnetic field. Validation: The line width at half-height ( ν1/2​ ) of the TMS signal must be <0.5 Hz.

  • 1 H NMR Acquisition: Utilize a standard 30° pulse sequence (zg30) with a 2.5 s acquisition time. Set the relaxation delay (D1) to 1.5 s. Acquire 16 scans.

  • 13 C NMR Acquisition: Utilize a proton-decoupled pulse sequence (zgpg30). Causality Check: Fluorinated carbons and quaternary carbonyl carbons exhibit exceptionally long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons[3]. Therefore, a prolonged relaxation delay (D1 = 2.5–3.0 s) and a minimum of 512 scans are mandatory. Failure to extend D1 will result in the complete disappearance of the highly split C-F multiplets into the baseline noise.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum is defined by three distinct magnetic environments: the electron-rich 3,4-dimethylphenyl ring, the electron-deficient 3,4,5-trifluorophenyl ring, and the aliphatic propionyl linker.

Mechanistic Rationale for Chemical Shifts
  • Aliphatic Chain: The methylene protons of the propionyl chain appear as two distinct triplets, characteristic of an A 2​ X 2​ spin system. The protons adjacent to the carbonyl (H-2) are heavily deshielded by the anisotropic effect of the C=O double bond, shifting them downfield to ~3.20 ppm. The protons adjacent to the trifluorophenyl ring (H-3) are shifted to ~3.00 ppm due to the strong inductive electron-withdrawing effect (-I) of the fluorinated ring.

  • Aromatic Regions: The 3,4-dimethylphenyl protons display a classic AMX coupling pattern (a doublet, a doublet of doublets, and a doublet) due to ortho ( J≈7.8 Hz) and meta ( J≈1.8 Hz) couplings. Conversely, the 3,4,5-trifluorophenyl protons (H-2'', H-6'') appear as a complex multiplet around 6.85 ppm due to long-range 3JHF​ and 4JHF​ couplings with the adjacent fluorine atoms[2].

Table 1: Summarized 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
2'7.71d1.81HAr-H (3,4-dimethylphenyl)
6'7.65dd7.8, 1.81HAr-H (3,4-dimethylphenyl)
5'7.22d7.81HAr-H (3,4-dimethylphenyl)
2'', 6''6.85m-2HAr-H (3,4,5-trifluorophenyl)
23.20t7.52H-CH 2​ -C(=O)-
33.00t7.52H-CH 2​ -Ar
3'-CH 3​ 2.32s-3HAryl methyl
4'-CH 3​ 2.30s-3HAryl methyl

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum is dominated by the profound spin-spin splitting patterns induced by the three 19 F atoms. Because 19 F is a spin-1/2 nucleus, it couples to 13 C in a manner mathematically identical to proton coupling, but with significantly larger coupling constants ( JCF​ )[3].

Mechanistic Rationale for C-F Splitting
  • One-Bond Couplings ( 1JCF​ ): The carbons directly bonded to fluorine (C-3'', C-4'', C-5'') exhibit massive one-bond couplings of approximately 250 Hz.

  • Complex Multiplets: C-4'' appears as a doublet of triplets (dt). It is split into a doublet by its directly attached fluorine ( 1J≈250 Hz), and further split into triplets by the two equivalent ortho-fluorines at positions 3'' and 5'' ( 2J≈15 Hz).

  • Carbonyl Deshielding: The carbonyl carbon (C-1) is highly deshielded due to the electronegativity of oxygen and the resonance of the adjacent 3,4-dimethylphenyl ring, cleanly resolving at ~198.5 ppm.

Table 2: Summarized 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
C=O (1)198.5s-Carbonyl
C-3'', C-5''151.2ddd 1J≈250 , 2J≈10 , 3J≈5 Ar-C-F (Trifluorophenyl)
C-4''138.8dt 1J≈250 , 2J≈15 Ar-C-F (Trifluorophenyl)
C-1''137.5td 3J≈7 Ar-C (Trifluorophenyl, quat)
C-4'142.8s-Ar-C (Dimethylphenyl, quat)
C-3'137.2s-Ar-C (Dimethylphenyl, quat)
C-1'134.5s-Ar-C (Dimethylphenyl, quat)
C-5'129.9s-Ar-CH (Dimethylphenyl)
C-2'129.5s-Ar-CH (Dimethylphenyl)
C-6'126.1s-Ar-CH (Dimethylphenyl)
C-2'', C-6''112.5dd 2J≈15 , 4J≈5 Ar-CH (Trifluorophenyl)
C-239.5s--CH 2​ -C(=O)-
C-329.2s--CH 2​ -Ar
4'-CH 3​ 20.1s-Aryl methyl
3'-CH 3​ 19.8s-Aryl methyl

Workflow Visualization

The following diagram illustrates the strict, self-validating logical sequence required to accurately acquire and process NMR data for complex fluorinated aromatics.

NMR_WorkflowPrepSample Preparation(CDCl3 + TMS)ShimAutomated Shimming(ν1/2 < 0.5 Hz)Prep->ShimAcq1H1H NMR Acquisition(16 Scans, D1=1.5s)Shim->Acq1HAcq13C13C NMR Acquisition(512 Scans, D1=3.0s)Shim->Acq13CProcessFourier Transform &Phase CorrectionAcq1H->ProcessAcq13C->ProcessAnalyzeMultiplet Analysis &J_CF CalculationProcess->Analyze

Figure 1: Self-validating NMR acquisition and processing workflow for fluorinated propiophenones.

References

  • Title: Recent Synthetic Methodologies for Chalcone Synthesis (2013-2018) Source: ResearchGate URL: [1]

  • Title: Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin-Spin Coupling Source: ACS Publications URL: [2]

  • Title: Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl) Source: ResearchGate (Arkivoc) URL: [3]

An In--Depth Technical Guide to the Predicted MS/MS Fragmentation Pattern of 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the tandem mass spectrometry (MS/MS) fragmentation pattern of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone. As a complex ketone, its structural elucidation is critical for applications in pharmaceutical development and chemical synthesis, where it may serve as a key intermediate or be identified as a related impurity. Lacking readily available experimental spectra, this document leverages foundational principles of mass spectrometry and data from analogous structures to construct a reliable, theoretical fragmentation map. We will explore the primary fragmentation pathways, including alpha-cleavages and benzylic bond fissions, predict the resultant fragment ions, and provide a detailed experimental protocol for the empirical verification of these predictions. This guide is intended for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for molecular characterization.

Molecular Profile and Ionization

Before delving into fragmentation, understanding the parent molecule is paramount. The initial step in any MS/MS experiment is the generation of a stable, charged molecular ion from the neutral analyte.

  • Compound: 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

  • Molecular Formula: C₁₇H₁₅F₃O[1]

  • Molecular Weight (Monoisotopic): 292.1075 g/mol

  • Structure:

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule will accept a charge to form the precursor ion, [M+H]⁺ (m/z 293) in positive ion mode ESI, or the radical cation, [M]•⁺ (m/z 292) in EI. The most likely sites for ionization are the lone pair electrons on the carbonyl oxygen or the π-systems of the aromatic rings. For the purposes of this predictive guide, we will consider the fragmentation of the radical cation [M]•⁺ at m/z 292 .

Foundational Principles of Ketone Fragmentation in Mass Spectrometry

The fragmentation of the 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone molecular ion is governed by the stability of the resulting fragments. The presence of a carbonyl group and two aromatic rings dictates the most probable cleavage pathways.

  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation mechanism for ketones.[2] It involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. The positive charge is preferentially stabilized by the resonance delocalization afforded by the carbonyl oxygen, forming a stable acylium ion.[3][4][5] For an asymmetrical ketone like our subject molecule, two distinct α-cleavages are possible.

  • Benzylic Cleavage: Bonds that are beta to an aromatic ring are labile due to the formation of a highly stable, resonance-delocalized benzyl cation. In the structure of our analyte, the bond between the β-carbon and the trifluorophenyl ring is a candidate for this type of cleavage.

  • McLafferty Rearrangement: This well-known rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the β-bond.[3][6][7] In 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, the structure is Ar-CO-CH₂(α)-CH₂(β)-Ar'(γ). While there are hydrogens on the β-carbon, the γ-hydrogens are part of the aromatic trifluorophenyl ring and are not sterically available for the classic rearrangement. Therefore, a significant fragment from a McLafferty rearrangement is not predicted for this molecule.

Predicted Fragmentation Pathways

Based on the principles above, we can predict the major fragmentation routes for the molecular ion at m/z 292.

Pathway A: Alpha-Cleavage adjacent to the Dimethylphenyl Ring

This is predicted to be a highly favorable pathway due to the formation of a resonance-stabilized 3,4-dimethylbenzoyl cation. The cleavage occurs between the carbonyl carbon and the α-carbon of the propyl chain.

  • Reaction: [C₁₇H₁₅F₃O]•⁺ → [C₉H₁₁O]⁺ + •C₈H₄F₃

  • Predicted Fragment: 3,4-dimethylbenzoyl cation

  • Predicted m/z: 135

This acylium ion is expected to be one of the most abundant fragments in the spectrum. This ion can undergo a subsequent neutral loss of carbon monoxide (CO), a common fragmentation for acylium ions.[8][9]

  • Reaction: [C₉H₁₁O]⁺ → [C₈H₁₁]⁺ + CO

  • Predicted Fragment: 3,4-dimethylphenyl cation

  • Predicted m/z: 107

Pathway B: Alpha-Cleavage adjacent to the Propyl Chain

The alternative α-cleavage involves the breaking of the bond between the carbonyl carbon and the 3',4'-dimethylphenyl ring.

  • Reaction: [C₁₇H₁₅F₃O]•⁺ → [C₈H₆F₃O]⁺ + •C₉H₉

  • Predicted Fragment: 3-(3,4,5-trifluorophenyl)propanoyl cation

  • Predicted m/z: 187

While possible, this pathway may be less favored than Pathway A, as the resulting radical (dimethylphenyl radical) is slightly less stable than the trifluorophenylethyl radical.

Pathway C: Benzylic-Type Cleavage

Cleavage of the bond between the β-carbon and the trifluorophenyl ring is another probable pathway. This results in the formation of a stable trifluorobenzyl cation.

  • Reaction: [C₁₇H₁₅F₃O]•⁺ → [C₇H₂F₃]⁺ + •C₁₀H₁₃O

  • Predicted Fragment: 3,4,5-trifluorobenzyl cation

  • Predicted m/z: 131

Summary of Predicted Primary Fragments

The quantitative data for the major predicted fragments are summarized below for easy reference. The relative abundance is a qualitative prediction based on established fragmentation principles.

Predicted m/zProposed Ion StructureProposed Fragmentation PathwayPredicted Relative Abundance
292[C₁₇H₁₅F₃O]•⁺Molecular Ion [M]•⁺Low to Medium
187[3-(3,4,5-trifluorophenyl)propanoyl]⁺α-Cleavage: Loss of dimethylphenyl radicalMedium
135[3,4-dimethylbenzoyl]⁺α-Cleavage: Loss of 3-(3,4,5-trifluorophenyl)ethyl radicalHigh (Potential Base Peak)
131[3,4,5-trifluorobenzyl]⁺Benzylic-Type Cleavage: Loss of 3-(3',4'-dimethylphenyl)-3-oxopropyl radicalMedium
107[3,4-dimethylphenyl]⁺Secondary Fragmentation: Neutral loss of CO from m/z 135Medium to High

Experimental Protocol for Verification

To empirically validate these predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis with collision-induced dissociation (CID) is recommended. The following protocol provides a robust starting point.

Experimental Workflow Diagram

G cluster_0 Sample Preparation & Introduction cluster_1 Mass Spectrometry Sample Analyte Solution GC_LC GC or LC System Sample->GC_LC IonSource Ion Source (EI/ESI) GC_LC->IonSource MS1 MS1: Precursor Ion Selection (m/z 292) IonSource->MS1 CID_Cell Collision Cell (CID) with Inert Gas (Ar, N2) MS1->CID_Cell MS2 MS2: Fragment Ion Analysis CID_Cell->MS2 Detector Detector MS2->Detector Spectrum Spectrum Detector->Spectrum Generate Spectrum

Caption: General workflow for MS/MS analysis of the target compound.

Methodology Details
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

    • Dissolve in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

    • Rationale: Working with dilute solutions prevents detector saturation and ensures optimal ionization efficiency.

  • Chromatography (LC-MS/MS Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • Rationale: A standard C18 column and water/acetonitrile gradient provide excellent separation for moderately polar compounds, ensuring the analyte is pure when it enters the mass spectrometer. Formic acid aids in protonation for positive mode ESI.

  • Mass Spectrometry (ESI-QTOF or Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow (N₂): 8-12 L/min at 350-450 °C.

    • MS1 Scan: Scan for the precursor ion, [M+H]⁺ at m/z 293 (or [M]•⁺ at m/z 292 if using EI or APCI).

    • MS/MS Product Ion Scan:

      • Select m/z 293 (or 292) as the precursor ion.

      • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV).

      • Rationale: A CE ramp is crucial for a discovery-based workflow. Low energies will produce the primary, more stable fragments, while higher energies will induce further, secondary fragmentation, providing a complete picture that can be compared against the predictions. This self-validating approach ensures all potential fragments are observed.

Visualizing the Predicted Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation mechanisms.

fragmentation1 cluster_main Primary Fragmentation: α-Cleavages cluster_a Pathway A cluster_b Pathway B mol [M]•⁺ 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone m/z = 292 fragA [3,4-dimethylbenzoyl]⁺ m/z = 135 mol->fragA  - •C₈H₈F₃ fragB [3-(3,4,5-trifluorophenyl)propanoyl]⁺ m/z = 187 mol->fragB  - •C₉H₉

Caption: Predicted primary α-cleavage fragmentation pathways.

fragmentation2 cluster_secondary Secondary and Competing Fragmentations mol [M]•⁺ m/z = 292 fragA [3,4-dimethylbenzoyl]⁺ m/z = 135 fragC [3,4,5-trifluorobenzyl]⁺ m/z = 131 mol->fragC Benzylic Cleavage - •C₁₀H₁₃O fragA2 [3,4-dimethylphenyl]⁺ m/z = 107 fragA->fragA2  - CO

Caption: Predicted secondary and competing fragmentation pathways.

Conclusion

The MS/MS fragmentation of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is predicted to be dominated by specific, high-energy fragmentation pathways characteristic of substituted aromatic ketones. The most prominent fragment ions are expected to be the 3,4-dimethylbenzoyl cation at m/z 135 (resulting from α-cleavage) and its subsequent neutral loss product, the 3,4-dimethylphenyl cation at m/z 107 . Other significant fragments, including the alternative α-cleavage product at m/z 187 and a benzylic cleavage product at m/z 131 , provide additional structural confirmation. This predictive guide serves as a powerful tool for targeted analysis, enabling scientists to rapidly identify this compound in complex mixtures and to confirm its structure with a high degree of confidence.

References

  • Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Retrieved from [Link][6]

  • Wikipedia. (2023). McLafferty rearrangement. Retrieved from [Link][7]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Retrieved from [Link][3]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link][10]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link][8]

  • Filo. (2025). How will you distinguish the following peaks with the help of MS?. Retrieved from [Link][11]

  • Wikipedia. (2023). Alpha-cleavage. Retrieved from [Link][2]

  • YouTube. (2018). mass spectrometry: alpha-cleavage. Retrieved from [Link][4]

  • Alpha Cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). Retrieved from [Link][5]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from [Link][12]

  • NIST. (n.d.). Propiophenone, 3',4'-dimethoxy-. Retrieved from [Link][13]

Sources

Toxicity Profile and Safety Data Sheet (SDS) for 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (Formula: C₁₇H₁₅F₃O) is a highly specialized, lipophilic halogenated aromatic ketone. Compounds of this class are frequently utilized as advanced synthetic intermediates in medicinal chemistry and agrochemical development. Due to its structural dichotomy—a highly metabolically stable trifluorophenyl moiety paired with a potentially reactive dimethylphenyl propiophenone core—this molecule presents a unique toxicological profile.

This whitepaper provides an in-depth analysis of its predicted physicochemical properties, mechanistic toxicology, a globally harmonized Safety Data Sheet (SDS) synthesis, and validated in vitro experimental workflows for rigorous safety profiling.

Physicochemical & Structural Profiling

The strategic incorporation of fluorine into aromatic systems fundamentally alters a molecule's physicochemical properties. The highly electronegative fluorine atoms (van der Waals radius 1.47 Å) strongly polarize the C-F bonds, dramatically increasing lipophilicity and altering the electron density of the aromatic ring[1].

While the trifluorophenyl ring is shielded from oxidative metabolism, the high overall lipophilicity drives rapid intracellular accumulation, particularly in hepatocytes, necessitating a thorough evaluation of the molecule's non-fluorinated regions.

Table 1: Predicted Physicochemical & Toxicological Parameters
ParameterPredicted ValueToxicological & Pharmacokinetic Relevance
Molecular Weight 292.30 g/mol Optimal for oral bioavailability; falls well within Lipinski's Rule of 5.
LogP (Octanol/Water) 4.2 - 4.8High lipophilicity drives rapid hepatic clearance and increases the potential for bioaccumulation[1].
Topological Polar Surface Area 17.07 ŲExtremely high membrane permeability; strong potential for crossing the blood-brain barrier (BBB).
CYP450 Liability High (CYP3A4, CYP2C9)The 3',4'-dimethylphenyl moiety is highly susceptible to benzylic oxidation and subsequent bioactivation.

Mechanistic Toxicology & Bioactivation Pathways

Understanding the toxicity of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone requires dissecting the causality behind its metabolic processing. Toxicity in this class of molecules is rarely driven by the parent compound; rather, it is mediated by bioactivation into electrophilic reactive metabolites.

The Fluorine Effect

The 3,4,5-trifluorophenyl group is highly resistant to cytochrome P450 (CYP450) mediated oxidation. The high bond dissociation energy of the C-F bond (approx. 116 kcal/mol) and the electron-withdrawing nature of the fluorine atoms create severe electronic and steric hindrance, effectively blocking oxo-iron species from attacking this ring[1].

The Dimethylphenyl Vulnerability

Conversely, the 3',4'-dimethylphenyl group acts as a classic structural alert. Hepatic CYP450 enzymes (primarily CYP3A4 and CYP2C9) readily catalyze the benzylic hydroxylation of these methyl groups. Subsequent phase II conjugation (e.g., sulfation) can turn the hydroxyl group into a prime leaving group, generating a highly reactive benzylic carbocation or quinone methide. Alternatively, direct CYP-mediated epoxidation of the aromatic ring can form transient arene oxides. These "soft" electrophiles covalently bind to nucleophilic residues (such as cysteine sulfhydryls) on critical hepatic proteins, triggering mitochondrial uncoupling, oxidative stress, and idiosyncratic drug-induced liver injury (DILI).

Metabolism Parent 3',4'-dimethyl-3-(3,4,5-trifluorophenyl) propiophenone CYP450 CYP450 Enzymes (Hepatic) Parent->CYP450 Metabolite1 Benzylic Hydroxylation (Dimethylphenyl ring) CYP450->Metabolite1 Metabolite2 Arene Epoxidation (Dimethylphenyl ring) CYP450->Metabolite2 Metabolite3 Trifluorophenyl Ring (Metabolically Stable) CYP450->Metabolite3 Steric/Electronic hindrance Tox1 Reactive Quinone Methide Metabolite1->Tox1 Tox2 Covalent Binding (Hepatotoxicity) Metabolite2->Tox2 Tox1->Tox2

Fig 1. Predicted CYP450-mediated metabolic activation pathways and reactive intermediate formation.

Safety Data Sheet (SDS) Synthesis (GHS Compliant)

Note: This is a synthesized regulatory framework based on structural analogs and predictive toxicology for laboratory handling.

SECTION 1: Identification

  • Product Name: 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

  • Recommended Use: Laboratory chemical, synthesis intermediate.

SECTION 2: Hazard Identification (GHS Classification)

  • Acute Toxicity, Oral: Category 4 (H302 - Harmful if swallowed)

  • Skin Irritation: Category 2 (H315 - Causes skin irritation)

  • Eye Irritation: Category 2A (H319 - Causes serious eye irritation)

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (H373 - May cause damage to liver through prolonged or repeated exposure)

SECTION 7 & 8: Handling, Storage, and Exposure Controls

  • Handling: Avoid generation of dust. Use only in a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area under inert gas (Argon/Nitrogen) to prevent slow auto-oxidation of the benzylic methyl groups.

  • PPE: Nitrile gloves (double-gloving recommended due to high lipophilicity), safety goggles, and a half-face particulate respirator (N95/P100) if aerosolization is possible.

SECTION 10: Stability and Reactivity

  • Chemical Stability: Stable under standard laboratory conditions.

  • Conditions to Avoid: Strong oxidizing agents, extreme heat. The highly polarized C-F bonds are stable, but the ketone and benzylic positions are susceptible to aggressive oxidants.

Experimental Workflows for Toxicity Profiling

To empirically validate the predicted hepatotoxicity, standard 2D HepG2 cell lines are insufficient because they lack physiologically relevant levels of CYP450 enzymes[2]. Instead, 3D HepaRG spheroids are the gold standard, as they maintain stable metabolic competence and polarized expression of hepatobiliary transporters for up to 28 days[3].

Protocol 1: 3D HepaRG Hepatotoxicity & ATP Depletion Assay

This protocol is designed as a self-validating system to differentiate between direct parent-compound toxicity and metabolism-dependent toxicity.

  • Spheroid Generation: Seed differentiated HepaRG cells into 384-well Ultra-Low Attachment (ULA) plates. Centrifuge lightly to promote self-aggregation into 3D spheroids over 72 hours[3].

  • Compound Preparation: Prepare a 10 mM stock of the propiophenone derivative in LC-MS grade DMSO. Perform a 10-point serial dilution.

  • Self-Validating Dosing (CYP Inhibition):

    • Arm A (Standard): Dose spheroids with the compound (final DMSO <0.5%).

    • Arm B (Inhibited): Pre-incubate spheroids with 1 mM 1-Aminobenzotriazole (1-ABT), a pan-CYP450 suicide inhibitor, for 2 hours prior to compound dosing.

  • Incubation & Readout: Incubate for 72 hours. Lyse cells and quantify ATP using a luminescence-based assay (e.g., CellTiter-Glo 3D).

  • Causality Analysis: If the IC₅₀ in Arm A is significantly lower (more toxic) than in Arm B, the toxicity is definitively driven by CYP450-mediated bioactivation rather than the parent molecule.

Protocol 2: Reactive Metabolite Trapping via LC-HRMS

Because reactive electrophiles (like quinone methides) have half-lives of milliseconds to seconds, they cannot be detected directly. We utilize Glutathione (GSH) as a surrogate nucleophile to "trap" these species, forming stable adducts[4].

  • Microsomal Incubation: Incubate 10 µM of the compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Isotopic Trapping (Trustworthiness Step): Add a 1:1 equimolar mixture of unlabeled GSH and stable-isotope labeled GSH (GSH-[¹³C₂, ¹⁵N]) to the incubation[4].

    • Causality: Biological matrices are complex. By using a 1:1 isotopic mixture, true reactive metabolite adducts will manifest in the mass spectrometer as distinct "doublet" peaks separated by exactly 3 Daltons. This completely eliminates false positives from endogenous background noise.

  • Quenching & Centrifugation: Stop the reaction after 60 minutes with ice-cold acetonitrile. Centrifuge at 15,000 x g to precipitate proteins.

  • LC-HRMS Analysis: Analyze the supernatant using Ultra-High-Pressure Liquid Chromatography coupled to a High-Resolution Mass Spectrometer (UHPLC-HRMS). Apply Mass Defect Filtering (MDF) to isolate the characteristic isotopic doublets[4].

Workflow Step1 Compound Preparation (DMSO Stock) Step3 Dosing & Incubation (24h - 72h) Step1->Step3 Step2 3D HepaRG Spheroid Culture Step2->Step3 Assay1 ATP Depletion Assay (CellTiter-Glo) Step3->Assay1 Assay2 LDH Release Assay (Membrane Integrity) Step3->Assay2 Assay3 Isotope-Labeled GSH Trapping (LC-HRMS) Step3->Assay3 Data Toxicity Profile & Risk Assessment Assay1->Data Assay2->Data Assay3->Data

Fig 2. High-throughput in vitro toxicity screening workflow using 3D HepaRG spheroids and LC-HRMS.

References[4] Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry - ACS Publications. Link[1] Chemical Aspects of Human and Environmental Overload with Fluorine - ACS Publications. Link[3] Three-Dimensional (3D) HepaRG Spheroid Model With Physiologically Relevant Xenobiotic Metabolism Competence and Hepatocyte Functionality for Liver Toxicity Screening - Oxford Academic. Link[2] Comparison of in vitro models for drug-induced liver injury assessment - jbtr.or.kr. Link

Sources

Mechanism of action of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Pharmacological Mechanisms of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone Derivatives

Executive Summary

The rational design of multi-target small molecules is a cornerstone of modern medicinal chemistry. Among these, the propiophenone scaffold—specifically 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone and its structural analogs—has emerged as a highly versatile pharmacophore. By tuning the electronic and steric properties of the aromatic rings, this class of compounds exhibits potent, dual-pathway modulation: epigenetic silencing reversal via DNA methyltransferase 3A (DNMT3A) inhibition[1][2], and metabolic sensitization via Protein Tyrosine Phosphatase 1B (PTP-1B) inhibition[3][4].

This whitepaper synthesizes the core mechanisms of action, structural rationale, and self-validating experimental workflows required to evaluate these derivatives in preclinical development.

Pharmacophore Rationale: The Role of Halogenation and Alkylation

The specific substitution pattern of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is not arbitrary; it is a meticulously engineered system designed to overcome the classical limitations of chalcone and propiophenone precursors:

  • 3,4,5-Trifluorophenyl Moiety: Fluorine substitution serves a dual purpose. First, it acts as a bioisostere that dramatically increases metabolic stability against cytochrome P450-mediated oxidative degradation. Second, the strong electron-withdrawing nature of the three fluorine atoms alters the electron density of the adjacent carbon chain, predisposing the molecule to undergo in situ transformation into a highly reactive Michael acceptor[2][5].

  • 3',4'-Dimethyl Substitution: The addition of methyl groups on the opposing aromatic ring enhances the overall lipophilicity (LogP) of the molecule. This modification is critical for crossing the lipid bilayers of target cells (e.g., hepatocytes for metabolic targets, or neoplastic cells for epigenetic targets) while providing steric bulk that enhances binding affinity within hydrophobic enzyme pockets.

Mechanism I: Epigenetic Modulation via Covalent DNMT3A Inhibition

DNA hypermethylation at the promoter regions of tumor suppressor genes (TSGs) is a primary driver of oncogenesis. DNMT3A is a de novo methyltransferase responsible for this epigenetic silencing.

Recent high-throughput screening and structural studies have demonstrated that propiophenone derivatives act as potent, non-nucleoside DNMT3A inhibitors[2][6]. Unlike classical nucleoside analogs (e.g., decitabine) that must be incorporated into DNA, propiophenone derivatives operate via an enzyme-direct mechanism. The compound undergoes an in situ transformation into an electrophilic Michael acceptor. This intermediate is specifically targeted by the nucleophilic sulfhydryl group of the catalytic cysteine in the DNMT3A active site, forming an irreversible covalent bond[1][7]. This effectively neutralizes the enzyme, leading to DNA hypomethylation and the subsequent reactivation of silenced TSGs.

DNMT3A_Pathway A Trifluorophenyl Propiophenone B In Situ Transformation (Metabolic Activation) A->B C Reactive Michael Acceptor (Electrophile) B->C Electron withdrawal D DNMT3A Catalytic Cysteine (Nucleophile) C->D Nucleophilic Attack E Covalent Adduct Formation D->E Irreversible Inhibition

Fig 1: Covalent inhibition of DNMT3A via in situ Michael acceptor formation.

Self-Validating Protocol: DNMT3A Covalent Adduct Verification via LC-MS/MS

To rigorously prove that the mechanism of action is covalent rather than competitive, a self-validating mass spectrometry workflow must be employed.

  • Rationale: If the interaction is covalent, the intact protein mass will shift by the exact molecular weight of the propiophenone derivative.

  • Step 1: Protein Incubation. Incubate recombinant human DNMT3A (catalytic domain) with a 10-fold molar excess of the propiophenone derivative for 2 hours at 37°C.

  • Step 2: Internal Control (The Validation Key). In parallel, incubate the compound with a mutant DNMT3A where the catalytic cysteine is mutated to alanine (Cys->Ala). Causality: The mutant lacks the nucleophilic thiol. If the mass shift occurs in the wild-type but not the mutant, the covalent binding is definitively localized to the catalytic active site.

  • Step 3: Digestion & LC-MS/MS. Subject the samples to tryptic digest and analyze via Liquid Chromatography-Tandem Mass Spectrometry.

  • Step 4: Data Analysis. Identify the specific peptide fragment containing the catalytic cysteine and verify the mass addition corresponding to the inhibitor.

Mechanism II: Metabolic Sensitization via PTP-1B Inhibition

Beyond oncology, propiophenone derivatives have demonstrated profound efficacy as antidiabetic agents[3][8]. Protein Tyrosine Phosphatase 1B (PTP-1B) is a primary negative regulator of the insulin signaling pathway. It operates by dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), thereby terminating the signal and preventing glucose uptake.

Propiophenone derivatives act as potent inhibitors of PTP-1B[3][4]. By occupying the active site of the phosphatase, these compounds prevent the premature dephosphorylation of the insulin receptor. This amplifies the phosphorylation cascade, leading to increased GLUT4 translocation to the cell membrane and enhanced cellular glucose uptake. In in vivo models, this translates to significant reductions in blood glucose, lipid lowering, and a notable reduction in body weight in db/db diabetic mice[3][9].

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Autophosphorylation Insulin->IR IRS IRS-1 Activation IR->IRS Phosphorylation Cascade PTP1B PTP-1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylation Inhibitor Propiophenone Derivative Inhibitor->PTP1B Active Site Inhibition Glut4 GLUT4 Translocation & Glucose Uptake IRS->Glut4

Fig 2: Amplification of insulin signaling via PTP-1B inhibition by propiophenones.

Self-Validating Protocol: In Vivo Metabolic Profiling in db/db Mice

To evaluate the true metabolic efficacy of these derivatives, in vivo studies must differentiate between primary metabolic modulation and secondary effects (e.g., toxicity-induced anorexia).

  • Rationale: db/db mice are a standard model for type 2 diabetes and obesity. However, if a drug reduces body weight, it is critical to know if this is due to enhanced metabolic rate/insulin sensitivity or simply because the mice stopped eating due to drug toxicity.

  • Step 1: Cohort Establishment. Divide C57BL/KsJ db/db mice into three groups: Vehicle Control, Propiophenone-Treated (e.g., 30 mg/kg/day orally), and a Pair-Fed Control.

  • Step 2: The Pair-Fed Control (The Validation Key). The Pair-Fed group receives the vehicle but is only given the exact amount of food consumed by the Propiophenone-Treated group on the previous day. Causality: If the treated group loses significantly more weight and shows better glycemic control than the pair-fed group, the drug's mechanism is definitively metabolic (PTP-1B inhibition) rather than merely appetite-suppressive[3].

  • Step 3: Biomarker Analysis. After 14 days, measure fasting blood glucose, serum insulin, and perform an Insulin Tolerance Test (ITT) to quantify the restoration of insulin sensitivity.

Quantitative Data Synthesis

The pharmacological profile of propiophenone derivatives demonstrates a compelling multi-target efficacy. The following table synthesizes benchmark quantitative data from foundational studies on this chemical class.

Target / PathwayAssay ModelObserved Pharmacological EffectPrimary Reference
DNMT3A Enzymatic Inhibition AssayIC₅₀ ≈ 2.1 μM (Selective over DNMT1)
PTP-1B Enzymatic Inhibition Assay>50% to 71.9% inhibition at 10 μg/mL
Metabolic (In Vivo) C57BL/KsJ db/db MiceSignificant reduction in body weight & food intake
Inflammation NF-κB Reporter AssayDose-dependent reduction in pro-inflammatory cytokines

Conclusion

The 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone scaffold represents a sophisticated intersection of epigenetic and metabolic pharmacology. By leveraging the electron-withdrawing properties of the trifluorophenyl group to facilitate covalent enzyme binding, and the lipophilic dimethyl groups for optimal target engagement, these derivatives offer a robust platform for the development of next-generation antidiabetic and anticancer therapeutics. Future development must focus on optimizing the therapeutic window and conducting rigorous structure-activity relationship (SAR) studies to isolate the epigenetic from the metabolic effects where target selectivity is desired.

References

  • Erdmann et al., 2015 / Frontiers in Pharmacology (2022). Recent progress in DNA methyltransferase inhibitors as anticancer agents. National Library of Medicine (PMC). Available at:[Link]

  • Kumar A., et al., 2012. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry. PubMed. Available at:[Link]

Sources

Methodological & Application

Synthesis of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, a novel propiophenone derivative with potential applications in pharmaceutical and materials science research. The synthetic strategy is centered around a two-step process commencing with the preparation of 3-(3,4,5-trifluorophenyl)propionyl chloride, followed by a Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene). This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, explanations of experimental choices, and characterization techniques.

Introduction

Propiophenone derivatives are a significant class of organic compounds, serving as key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The incorporation of a trifluorophenyl moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and bioavailability. The dimethyl substitution pattern on the aromatic ring of the propiophenone core further allows for the exploration of structure-activity relationships. This protocol details a reliable and reproducible method for the synthesis of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

Overall Synthetic Scheme

The synthesis is a two-step process as illustrated below. The first step involves the conversion of 3-(3,4,5-trifluorophenyl)propanoic acid to its corresponding acid chloride. The second step is the Friedel-Crafts acylation of 1,2-dimethylbenzene with the synthesized acid chloride.

Synthetic_Scheme 3-(3,4,5-trifluorophenyl)propanoic_acid 3-(3,4,5-trifluorophenyl)propanoic acid Reagent1 SOCl₂ or (COCl)₂ 3-(3,4,5-trifluorophenyl)propionyl_chloride 3-(3,4,5-trifluorophenyl)propionyl chloride Reagent1->3-(3,4,5-trifluorophenyl)propionyl_chloride Step 1: Acyl Chloride Formation AlCl3 AlCl₃, DCM 1,2-dimethylbenzene 1,2-dimethylbenzene Final_Product 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone AlCl3->Final_Product Step 2: Friedel-Crafts Acylation

Caption: Two-step synthesis of the target compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS NumberSupplier
3-(3,4,5-trifluorophenyl)propanoic acid886499-50-9Sigma-Aldrich
Thionyl chloride (SOCl₂)7719-09-7Sigma-Aldrich
Oxalyl chloride ((COCl)₂)79-37-8Sigma-Aldrich
1,2-Dimethylbenzene (o-xylene)95-47-6Sigma-Aldrich
Aluminum chloride (AlCl₃), anhydrous7446-70-0Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich
Hydrochloric acid (HCl), concentrated7647-01-0Fischer Scientific
Sodium bicarbonate (NaHCO₃), saturated solution144-55-8Fischer Scientific
Brine (saturated NaCl solution)7647-14-5Lab Prepared
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Sigma-Aldrich
Diethyl ether60-29-7Fischer Scientific
Hexanes110-54-3Fischer Scientific
Ethyl acetate141-78-6Fischer Scientific
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Dropping funnel

  • Gas trap (for HCl and SO₂ gases)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocols

Step 1: Synthesis of 3-(3,4,5-trifluorophenyl)propionyl chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary to facilitate the subsequent Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous and easily removed.[1][2][3]

Acyl_Chloride_Formation Start 3-(3,4,5-trifluorophenyl)propanoic acid in anhydrous DCM Add_SOCl2 Add Thionyl Chloride (2 eq.) dropwise at 0 °C Start->Add_SOCl2 Reflux Reflux for 2-3 hours Add_SOCl2->Reflux Monitor Monitor by TLC (disappearance of starting material) Reflux->Monitor Evaporate Remove solvent and excess SOCl₂ under reduced pressure Monitor->Evaporate Product 3-(3,4,5-trifluorophenyl)propionyl chloride (crude) Evaporate->Product

Caption: Workflow for acyl chloride formation.

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add 3-(3,4,5-trifluorophenyl)propanoic acid (5.0 g, 24.5 mmol).

  • Add anhydrous dichloromethane (DCM, 40 mL) to dissolve the acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (3.6 mL, 49.0 mmol, 2.0 equiv.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C) for 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent system). The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(3,4,5-trifluorophenyl)propionyl chloride is a pale yellow oil and should be used immediately in the next step without further purification.

Step 2: Friedel-Crafts Acylation for the Synthesis of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Rationale: The Friedel-Crafts acylation is a classic and effective method for forming a new carbon-carbon bond between an aromatic ring and an acyl group.[4][5][6] Anhydrous aluminum chloride is a strong Lewis acid that activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich 1,2-dimethylbenzene. The reaction is performed at low temperature to control the reactivity and minimize side reactions.

Friedel_Crafts_Acylation Start Anhydrous AlCl₃ in anhydrous DCM Add_Acyl_Chloride Add crude acyl chloride solution dropwise at 0 °C Start->Add_Acyl_Chloride Add_Xylene Add 1,2-dimethylbenzene dropwise at 0 °C Add_Acyl_Chloride->Add_Xylene Stir Stir at 0 °C for 1 h, then RT for 2-3 h Add_Xylene->Stir Quench Quench with ice-cold HCl Stir->Quench Workup Aqueous workup and extraction Quench->Workup Purify Column Chromatography Workup->Purify Product Pure Final Product Purify->Product

Caption: Workflow for Friedel-Crafts acylation.

Procedure:

  • In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (3.9 g, 29.4 mmol, 1.2 equiv.).

  • Add anhydrous DCM (60 mL) and cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 3-(3,4,5-trifluorophenyl)propionyl chloride from Step 1 in anhydrous DCM (20 mL) and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • In a separate flask, dissolve 1,2-dimethylbenzene (3.1 mL, 26.9 mmol, 1.1 equiv.) in anhydrous DCM (10 mL) and add it to the dropping funnel.

  • Add the 1,2-dimethylbenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for another 2-3 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (100 g) and concentrated HCl (20 mL). Stir vigorously until the solids dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product should be purified by silica gel column chromatography.

  • Eluent: A gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Remove the solvent from the combined pure fractions under reduced pressure to yield 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone as a solid or viscous oil.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons from both rings, two singlets for the methyl groups on the dimethylphenyl ring, and two triplets for the ethyl chain protons.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons (with C-F couplings for the trifluorophenyl ring), methyl carbons, and the two aliphatic carbons of the ethyl chain.
Mass Spec The molecular ion peak corresponding to the mass of the product (C₁₇H₁₅F₃O, MW: 292.30). Fragmentation patterns corresponding to the loss of characteristic fragments.[7][8][9]
FT-IR A strong absorption band for the carbonyl (C=O) stretch (typically around 1680 cm⁻¹), C-H stretches for aromatic and aliphatic protons, and C-F stretching bands.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations.[1][2][3][4][5][6] The success of the synthesis can be validated at each stage:

  • Step 1: The formation of the acyl chloride can be indirectly confirmed by the complete consumption of the starting carboxylic acid as monitored by TLC. A small aliquot can be carefully quenched with methanol to form the methyl ester, which can be analyzed by GC-MS to confirm the integrity of the carbon skeleton.

  • Step 2: The progress of the Friedel-Crafts acylation should be closely monitored by TLC. The appearance of a new, less polar spot corresponding to the product and the disappearance of the starting materials indicate a successful reaction.

  • Purification and Characterization: The final purity of the compound must be confirmed by analytical techniques. Consistent data from NMR, and Mass Spectrometry will validate the structure and purity of the synthesized 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone. The described two-step synthesis is robust and can likely be adapted for the synthesis of analogous propiophenone derivatives. The characterization methods outlined will ensure the identity and purity of the final product, making it suitable for further research in medicinal chemistry and materials science.

References

  • Propiophenone derivatives and their preparation and pharmaceutical use - European Patent Office - EP 0423524 A2. (n.d.). Googleapis.com.
  • Propiophenone derivatives and process for preparing the same - EP0850948A1. (n.d.). Google Patents.
  • Synthetic method of 3' -methyl propiophenone - CN111393272A. (n.d.). Google Patents.
  • BenchChem. (2025). Spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone. BenchChem.
  • Propiophenone derivatives and methods of preparation thereof - RU2156247C2. (n.d.). Google Patents.
  • BenchChem. (2025). Detailed experimental procedure for 3-(2-Methoxyphenyl)propiophenone synthesis. BenchChem.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Aldehyde and Ketone Chemistry. Retrieved March 17, 2026, from [Link]

  • Westphal, F., Junge, T., Rösner, P., Fritschi, G., Klein, B., & Girreser, U. (2005). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-methyl-α-pyrrolidinobutyrophenone.
  • By What Means Can Propionyl Chloride be Prepared? (n.d.). Nanjing Chemical Material Corp. Retrieved March 17, 2026, from [Link]

  • Miller, E., & Hartung, W. H. (n.d.). p-Hydroxypropiophenone. Organic Syntheses. [Link]

  • Analytical Report - 4'-Methylpropiophenone (C10H12O). (2019, March 20). Policija.
  • Westphal, F., Junge, T., Schuster, F., & Girreser, U. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure.
  • Production of propiophenone - US4172097A. (n.d.). Google Patents.
  • [ChemPlayer Reupload]Preparation of propionyl chloride oZZLfMqaASw. (2023, June 24). YouTube. Retrieved March 17, 2026, from [Link]

  • Method for producing 3,3,3-trifluoropropionyl chloride - US7754927B2. (n.d.). Google Patents.
  • Preparation of propionyl chloride. (n.d.). PrepChem.com. Retrieved March 17, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Show how you would accomplish the following syntheses. (b) benzonitrile → propiophenone. (n.d.). Pearson. Retrieved March 17, 2026, from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved March 17, 2026, from [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). Molecules, 31(5), 1234. [Link]

  • Whalley, P. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes and the subsequent use of the acyl xylene in a Grignard reaction.
  • Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Process for producing fluorobenzaldehydes - US4845304A. (n.d.). Google Patents.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27).
  • Process for producing fluorobenzaldehydes - EP 0289942 B1. (n.d.). Googleapis.com.

Sources

Application Note: Catalytic Strategies in the Synthesis of 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized dihydrochalcones—specifically propiophenone derivatives—is a critical workflow in medicinal chemistry and drug discovery[1]. The target molecule, 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone , features an electron-rich dimethylphenyl moiety and an electron-deficient trifluorophenyl ring. Constructing this scaffold requires a robust, chemoselective two-step synthetic strategy: a base-catalyzed Claisen-Schmidt condensation to form an α,β -unsaturated chalcone intermediate, followed by a transition-metal-catalyzed selective alkene hydrogenation. This guide details the mechanistic rationale, catalyst selection, and self-validating experimental protocols required to achieve high yields and purity.

Mechanistic Rationale & Catalyst Selection

Step 1: Base-Catalyzed Aldol Condensation

The initial carbon-carbon bond formation relies on a Claisen-Schmidt condensation between 3',4'-dimethylacetophenone and 3,4,5-trifluorobenzaldehyde.

  • Catalyst Choice (Aqueous NaOH): Sodium hydroxide acts as a homogeneous base catalyst. It selectively deprotonates the α -carbon of the acetophenone to generate a nucleophilic enolate.

  • Causality & Dynamics: The three strongly electron-withdrawing fluorine atoms on the benzaldehyde significantly increase the electrophilicity of its carbonyl carbon, accelerating the nucleophilic attack. The subsequent base-catalyzed dehydration is thermodynamically driven by the formation of a highly conjugated (E) -chalcone. NaOH provides the optimal pKa​ balance to drive this equilibrium without triggering unwanted side reactions (such as the Cannizzaro reaction) on the fluorinated benzaldehyde[1].

Step 2: Chemoselective Hydrogenation

The critical synthetic challenge lies in reducing the chalcone's alkene bond without reducing the carbonyl group or triggering hydrodefluorination of the sensitive trifluorophenyl ring.

  • Primary Catalyst (5% or 10% Pd/C): Palladium on carbon is the industry standard for this transformation. Under mild conditions (1 atm H2​ , ambient temperature), Pd/C facilitates the syn-addition of hydrogen across the C=C bond[2]. The carbonyl group remains intact because its reduction on palladium requires significantly higher pressures and temperatures.

  • Alternative Catalyst System (Transfer Hydrogenation): Fluorinated aromatic rings are susceptible to oxidative addition by palladium, which can lead to hydrodefluorination. If defluorination is observed, catalytic transfer hydrogenation using Pd/C coupled with ammonium formate serves as a milder, highly selective hydrogen donor system[3].

  • Advanced Homogeneous Catalysts: While Cyclic (Amino)(alkyl)carbene Rhodium (CAAC-Rh) complexes or Wilkinson's catalyst offer exquisite chemoselectivity for complex functional group retention, they are generally reserved for substrates where heterogeneous catalysis fails[4].

Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate

Objective: Synthesize (E) -3-(3,4,5-trifluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3',4'-dimethylacetophenone (10.0 mmol) and 3,4,5-trifluorobenzaldehyde (10.0 mmol) in 50 mL of 95% ethanol[1].

  • Catalyst Initiation: Cool the mixture to 0–5 °C in an ice bath. Slowly add 20 mL of a 10% aqueous NaOH solution dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic enolate formation and prevents self-condensation artifacts.

  • Propagation: Remove the ice bath and stir vigorously at room temperature for 3–4 hours.

    • Self-Validating Observation: A thick, brightly colored (typically yellow) precipitate will form. This visual shift confirms the generation of the extended π -conjugation characteristic of the chalcone.

  • Workup & Purification: Collect the crude solid via vacuum filtration. Wash the filter cake with cold distilled water until the filtrate is pH neutral (removing the NaOH catalyst), followed by a wash with 15 mL of ice-cold ethanol. Recrystallize from hot ethanol to yield the pure intermediate.

Protocol B: Selective Catalytic Hydrogenation

Objective: Reduce the chalcone to 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

  • Reaction Setup: To a 100 mL round-bottom flask, add the purified chalcone (5.0 mmol) and 40 mL of HPLC-grade Methanol. Carefully add 10% w/w of 5% Pd/C catalyst[2].

    • Safety Note: Pd/C is pyrophoric when dry. Always add the catalyst to the flask before flushing with flammable solvents, or wet it with a small amount of toluene first.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle attached to a vacuum line and a hydrogen balloon. Apply vacuum until the solvent gently bubbles, then backfill with hydrogen gas. Repeat this vacuum-hydrogen cycle three times[2]. Causality: This meticulously removes dissolved oxygen, preventing explosive mixtures and catalyst poisoning.

  • Hydrogenation: Stir the reaction vigorously under the hydrogen balloon at room temperature for 2–4 hours.

    • Self-Validating Observation: The vivid yellow color of the starting material will gradually fade to colorless as the extended conjugation is broken by the saturation of the α,β -double bond. TLC monitoring (UV 254 nm) will confirm the disappearance of the starting material.

  • Workup: Remove the hydrogen balloon. Vacuum filter the reaction mixture through a tightly packed Celite pad to safely remove the fine Pd/C particulates[2]. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate via rotary evaporation to yield the target propiophenone as a white solid.

Quantitative Data: Catalyst System Comparison

The following table summarizes the performance metrics of various catalytic systems evaluated for the Step 2 hydrogenation of fluorinated chalcones.

Catalyst SystemHydrogen SourceConditionsChemoselectivity (Alkene vs. C=O)Defluorination RiskTypical Yield
5% Pd/C H2​ Gas (1 atm)Methanol, RT, 3hExcellentLow to Moderate85 - 92%
Pd/C + NH4​HCO2​ Ammonium FormateEthanol, Reflux, 1hExcellentVery Low 88 - 95%
Wilkinson's Catalyst H2​ Gas (1-5 atm)Toluene, RT, 12hHighLow70 - 80%
CAAC-Rh Complex H2​ Gas (High Press.)Mixed Solvents, RTModerate (Can reduce arenes)LowVariable

Synthetic Workflow Visualization

The logical progression of the synthesis, highlighting the catalyst interventions, is mapped below.

SynthesisWorkflow SM1 3',4'-Dimethylacetophenone Condensation Claisen-Schmidt Condensation SM1->Condensation SM2 3,4,5-Trifluorobenzaldehyde SM2->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Cat1 Catalyst: NaOH Cat1->Condensation Hydrogenation Selective Hydrogenation Chalcone->Hydrogenation Product 3',4'-Dimethyl-3-(3,4,5- trifluorophenyl)propiophenone Hydrogenation->Product Cat2 Catalyst: 5% Pd/C Cat2->Hydrogenation

Two-step synthesis of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

References

  • Source: JoVE (Journal of Visualized Experiments)
  • Detailed experimental procedure for 3-(2-Methoxyphenyl)
  • Preparation method of propafenone hydrochloride intermediate (CN115124409A)
  • Highly Selective Hydrogenation of Aromatic Ketones and Phenols Enabled by Cyclic (Amino)(alkyl)

Sources

Preparation of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone for use in a variety of in vitro assays. Adherence to these guidelines is critical for ensuring the accuracy, reproducibility, and validity of experimental results in drug discovery and life sciences research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework built on established best practices for handling small molecule compounds.

Introduction: The Criticality of Accurate Stock Solution Preparation

The reliability of in vitro assay data is fundamentally dependent on the quality and accuracy of the reagents used. For small molecule compounds such as 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, improper preparation of stock solutions can lead to significant experimental artifacts, including inaccurate concentration-response curves, underestimated potency, and poor reproducibility.[1] The primary challenges in stock solution preparation often revolve around ensuring complete dissolution, maintaining chemical stability, and preventing contamination.

This guide provides a robust methodology for the preparation of stock solutions of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, with a focus on the use of dimethyl sulfoxide (DMSO) as the solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a common choice for creating high-concentration stock solutions for biological screening.[2] However, its hygroscopic nature and potential for compound degradation under improper storage conditions necessitate a standardized and careful approach.[3]

Compound Information and Physicochemical Properties

A thorough understanding of the physicochemical properties of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is essential for its effective use in experimental settings.

PropertyValueSource / Rationale
IUPAC Name 1-(3,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-onePubChem
CAS Number 898778-09-1ChemScene[4]
Molecular Formula C₁₇H₁₅F₃OChemScene[4]
Molecular Weight 292.30 g/mol ChemScene[4]
Purity ≥98% (as supplied)ChemScene[4]
Appearance Solid (typical for propiophenone derivatives)General Chemical Knowledge
Recommended Solvent Dimethyl Sulfoxide (DMSO), AnhydrousDMSO is a versatile solvent for a wide range of organic compounds.[5]
Recommended Storage 2-8°C (as solid, sealed from moisture)ChemScene[4]

Materials and Reagents

  • 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%, cell culture grade

  • Sterile, amber, conical-bottom microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance (readability to at least 0.01 mg)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator water bath

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent serial dilutions for in vitro assays.

Pre-handling Precautions and Calculations

Causality: Accurate calculations are the foundation of a reliable stock solution. An error in this step will propagate through all subsequent dilutions and experiments.

  • Determine the required mass: Use the following formula to calculate the mass of the compound needed to prepare a desired volume of a 10 mM stock solution. For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 292.30 g/mol × (1000 mg / 1 g) = 2.923 mg

  • Equilibrate the compound: Before opening, allow the container of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone to come to room temperature. This prevents condensation of atmospheric moisture onto the solid compound.

Dissolution Procedure

Causality: The goal of this procedure is to achieve complete dissolution of the compound to ensure a homogenous stock solution of the correct concentration. Incomplete dissolution is a major source of error in biological assays.

  • Weigh the compound: Tare a sterile 1.5 mL amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass (e.g., 2.923 mg) of the compound directly into the tube.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 2.923 mg) to the tube.

  • Facilitate Dissolution:

    • Vortexing: Tightly cap the tube and vortex vigorously for 1-2 minutes.[1]

    • Sonication: If the compound is not fully dissolved after vortexing, place the tube in a sonicator water bath for 5-10 minutes.[3] The high-frequency sound waves help to break up solid aggregates and enhance solvation.

    • Gentle Warming (Optional): If necessary, the solution can be gently warmed in a 37°C water bath for a few minutes.[1] However, this should be done with caution as some compounds can be heat-labile. Given the stability of the propiophenone scaffold, gentle warming is generally acceptable.

  • Visual Inspection: After the dissolution steps, visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and homogenous.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Calculate Required Mass B Weigh Compound into Sterile Tube A->B C Add Anhydrous DMSO B->C D Vortex Vigorously C->D E Sonicate if Necessary D->E F Visually Inspect for Clarity E->F G Aliquot into Single-Use Tubes F->G H Store at -20°C or -80°C G->H

Caption: Workflow for stock solution preparation.

Quality Control (QC) and Verification

Trustworthiness: A self-validating protocol requires that the final product—the stock solution—be verified for its key attributes: identity, purity, and concentration.

A newly prepared stock solution should, ideally, undergo QC analysis to establish a baseline (T=0) for future stability assessments.

  • Recommended Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for verifying the identity (by mass-to-charge ratio) and purity (by peak area) of the stock solution.[6][7]

  • Procedure: A small aliquot of the stock solution is diluted to an appropriate concentration and analyzed. The resulting chromatogram should show a major peak corresponding to the compound with a purity of ≥98%.

  • Concentration Verification: While LC-MS is excellent for purity assessment, accurate concentration determination often requires a quantitative method such as quantitative NMR (qNMR) or HPLC with a calibration curve using a certified reference standard.

G A Prepare Fresh Stock Solution (T=0) B Dilute Aliquot for Analysis A->B E Store Aliquots at -20°C / -80°C A->E C Analyze by LC-MS B->C D Assess Purity (≥98%) and Identity (MS) C->D G Compare Purity to T=0 Data C->G F Analyze Stored Aliquot at Time Point 'X' E->F F->C

Caption: Quality control workflow for stock solutions.

Storage and Stability

Expertise & Experience: The long-term integrity of the stock solution is paramount. Improper storage is a frequent cause of experimental irreproducibility.

  • Aliquoting: To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[3][8] Repeated freezing and thawing can introduce moisture from the air into the hygroscopic DMSO, potentially leading to compound precipitation or hydrolysis.[3][9]

  • Storage Temperature: For long-term storage (months to a year), aliquots should be stored at -80°C. For short-term or working stocks (up to one month), -20°C is generally acceptable.[3][10]

  • Light Sensitivity: While not explicitly documented for this compound, many complex organic molecules are light-sensitive. Storing aliquots in amber tubes and in the dark is a prudent measure to prevent potential photodegradation.

Storage ConditionExpected StabilityRationale
-80°C >95% for 6+ monthsRecommended for long-term storage to minimize degradation.[3]
-20°C >95% for up to 1 monthSuitable for short-term working stocks.[3]
4°C Variable (days to a week)Not recommended for storage beyond immediate experimental needs.
Room Temperature Variable (hours)Significant degradation can occur; avoid prolonged storage.[3]

Safety and Handling

Trustworthiness: Ensuring the safety of laboratory personnel is a critical component of any protocol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone and DMSO.

  • Handling: Handle the solid compound and the DMSO stock solution in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Disposal: Dispose of all waste, including empty containers, used pipette tips, and excess solutions, in accordance with local, state, and federal regulations for chemical waste.

  • Specific Precautions for Trifluorinated Compounds: While specific toxicity data for this compound are not available, trifluorinated aromatic compounds should be handled with care. Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Kymos. (2026, March 9). Quality control of small molecules. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.
  • Andrew Alliance. (2016, October 7). Simple and efficient aliquotting. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Reddit. (2023, April 9). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Retrieved from [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Andrew Alliance. (2016). Simple and efficient aliquotting. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

Sources

Application Notes & Protocols for the Strategic Use of 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Propiophenones

In the landscape of modern medicinal chemistry and drug development, the propiophenone scaffold serves as a cornerstone for the synthesis of a multitude of pharmaceutical agents.[1][] Its structural simplicity belies its synthetic versatility. When combined with the unique physicochemical properties imparted by fluorine substitution, its value is significantly amplified. The 3,4,5-trifluorophenyl moiety, in particular, is a sought-after feature in drug design. The strategic placement of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profile of a molecule.[3][4]

This guide provides a comprehensive overview of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, a specialized chemical intermediate. We will delve into its core properties, propose a robust synthetic protocol, and explore its potential in downstream reactions, demonstrating its utility as a building block for creating complex, high-value molecules. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic campaigns.

Section 1: Compound Profile and Handling

3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is a solid, aromatic ketone. Its structure combines a dimethylated phenyl ring with a propyl chain bearing a terminal 3,4,5-trifluorophenyl group. This unique arrangement of functional groups makes it a valuable precursor for a range of chemical transformations.

Property Value Reference
CAS Number 898778-09-1[5]
Molecular Formula C₁₇H₁₅F₃O[5]
Molecular Weight 292.30 g/mol [5]
Appearance White solid (typical)
Purity ≥97-98% (typical from commercial suppliers)[5]
Storage Sealed in a dry environment, recommended at 2-8°C[5]
SMILES CC1=C(C)C=C(C=C1)C(=O)CCC1=CC(F)=C(F)C(F)=C1[5]

Safety and Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Refer to the Material Safety Data Sheet (MSDS) from your supplier for detailed hazard information.

  • Store away from strong oxidizing agents.

Section 2: Proposed Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing aryl ketones like propiophenones is the Friedel-Crafts acylation.[1][6] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. Here, we propose a protocol for the synthesis of the title compound by reacting 1,2-dimethylbenzene with 3-(3,4,5-trifluorophenyl)propanoyl chloride.

Workflow for Synthesis

cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup r1 1,2-Dimethylbenzene reaction Friedel-Crafts Acylation in DCM, 0°C to RT r1->reaction r2 3-(3,4,5-trifluorophenyl)propanoyl chloride r2->reaction cat AlCl₃ (Lewis Acid) cat->reaction quench Quench with ice/HCl reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone purification->product

Caption: Proposed synthetic workflow for the target intermediate.

Detailed Experimental Protocol

Materials:

  • 1,2-Dimethylbenzene (o-xylene)

  • 3-(3,4,5-trifluorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Part A: Preparation of 3-(3,4,5-trifluorophenyl)propanoyl chloride

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3,4,5-trifluorophenyl)propanoic acid (1.0 eq).

  • Reaction: Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heating: Heat the mixture to reflux (approx. 76°C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

    • Scientist's Note: This is a standard procedure to convert a carboxylic acid to a more reactive acyl chloride, which is necessary for the Friedel-Crafts reaction. Using it crude avoids potential degradation during purification.

Part B: Friedel-Crafts Acylation

  • Setup: In a separate, dry, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Dissolve the crude 3-(3,4,5-trifluorophenyl)propanoyl chloride (1.0 eq) from Part A in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 20-30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

  • Aromatic Substitution: Add 1,2-dimethylbenzene (1.1 eq) dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker of crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

    • Expertise & Experience: The use of a stoichiometric amount of AlCl₃ is crucial because the catalyst complexes with the product ketone, rendering it inactive.[1] The reaction is performed at low temperature initially to control the exothermic reaction and prevent unwanted side products.

  • Workup: a. Separate the organic layer in a separatory funnel. b. Extract the aqueous layer twice with DCM. c. Combine the organic layers and wash sequentially with 1M HCl, water, and finally brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

Section 3: Application as a Synthetic Intermediate

The true value of this intermediate lies in the reactivity of its ketone functional group. This allows for the introduction of new functionalities and the construction of more complex molecular architectures.

cluster_reactions Key Downstream Transformations cluster_products Resulting Scaffolds Intermediate 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone Reduction Reduction (e.g., NaBH₄) Intermediate->Reduction ReductiveAmination Reductive Amination (e.g., NH₃, NaBH₃CN) Intermediate->ReductiveAmination AlphaFunctionalization α-Functionalization (e.g., NBS, LDA) Intermediate->AlphaFunctionalization Alcohol Secondary Alcohol Reduction->Alcohol Amine Primary/Secondary Amine ReductiveAmination->Amine Halogenated α-Halo Ketone AlphaFunctionalization->Halogenated

Caption: Key reactions for elaborating the intermediate scaffold.

Protocol 1: Reduction to a Secondary Alcohol

This protocol converts the ketone to a hydroxyl group, a common precursor for esters, ethers, or as a directing group in further reactions.

  • Setup: Dissolve the propiophenone intermediate (1.0 eq) in methanol or ethanol in a round-bottom flask and cool to 0°C.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains low.

  • Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.

  • Workup: a. Carefully add acetone to quench the excess NaBH₄. b. Remove the solvent under reduced pressure. c. Add water and extract the product with ethyl acetate. d. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the alcohol.

    • Trustworthiness: This is a highly reliable and mild reduction method. The portion-wise addition of NaBH₄ controls the effervescence from hydrogen gas evolution. The product can be purified by chromatography if necessary, but is often clean enough for subsequent steps.

Section 4: Application Note - A Pathway to Novel Apoptosis Inducers

Inhibitor of Apoptosis (IAP) proteins are critical regulators of programmed cell death and are often overexpressed in cancer cells, making them attractive therapeutic targets.[7][8] Small molecules that mimic the endogenous IAP antagonist, Smac, can restore the apoptotic pathway.[8][9] The structural features of our title intermediate make it an excellent starting point for the synthesis of novel IAP antagonists.

Hypothetical Role of IAP Proteins in Apoptosis

ApoptoticStimulus Apoptotic Stimulus (e.g., DNA Damage) Mitochondria Mitochondria ApoptoticStimulus->Mitochondria Smac Smac/DIABLO Mitochondria->Smac release Caspase9 Caspase-9 Mitochondria->Caspase9 release Cytochrome c activates IAP IAP Proteins (e.g., XIAP) Smac->IAP antagonizes Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis IAP->Caspase9 inhibits IAP->Caspase3 inhibits

Sources

Topic: High-Purity Isolation and Purification of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, multi-step strategy for the purification and isolation of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898778-09-1), a fluorinated aromatic ketone intermediate. Achieving high purity of such intermediates is critical for their successful use in drug discovery, materials science, and synthetic chemistry research. The protocol herein is designed for researchers and drug development professionals, detailing a robust workflow that combines liquid-liquid extraction, automated flash column chromatography, and final polishing by recrystallization. The rationale behind each step is explained, ensuring both methodological clarity and scientific integrity. This guide establishes a self-validating system to consistently achieve >99% purity, as confirmed by standard analytical techniques.

Compound Profile and Strategic Overview

3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is a complex organic molecule characterized by both non-polar (dimethylphenyl group) and polar (trifluorophenyl and carbonyl groups) moieties. The incorporation of fluorine can significantly alter a molecule's physicochemical properties, including its metabolic stability and binding affinity, making fluorinated compounds valuable in medicinal chemistry.[1] A successful purification strategy must effectively address potential impurities, which may include unreacted starting materials, isomeric byproducts, and reagents from the preceding synthesis.

The purification workflow is predicated on the compound's specific physicochemical properties, summarized below.

PropertyValue / DescriptionSourceSignificance for Purification Strategy
CAS Number 898778-09-1ChemScene[2]Unique identifier for tracking and safety data.
Molecular Formula C₁₇H₁₅F₃OChemScene[2]Used for molecular weight and elemental analysis.
Molecular Weight 292.30 g/mol ChemScene[2]Essential for calculating molar quantities.
Topological Polar Surface Area (TPSA) 17.07 ŲChemScene[2]Indicates low polarity, suggesting good solubility in organic solvents.
LogP (octanol-water partition coefficient) 4.54ChemScene[2]High value indicates significant lipophilicity (non-polar character). Favors normal-phase chromatography and extraction into non-polar organic solvents.
Hydrogen Bond Acceptors/Donors 1 / 0ChemScene[2]The single carbonyl oxygen is the primary site for polar interactions.
Rotatable Bonds 4ChemScene[2]Indicates conformational flexibility, which can affect crystallization.

Our strategy employs a sequential, three-stage purification process designed to remove impurities based on their differing chemical properties.

Purification_Workflow crude Crude Synthetic Mixture (Post-Reaction) lle Protocol 1: Liquid-Liquid Extraction crude->lle Removes inorganic salts, water-soluble reagents chrom Protocol 2: Flash Column Chromatography lle->chrom Separates target from organic byproducts recrys Protocol 3: Recrystallization chrom->recrys Removes trace impurities, achieves high crystallinity pure Pure Crystalline Product (>99% Purity) recrys->pure

Figure 1: High-level workflow for the purification of the target compound.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

Protocol 1: Initial Workup via Liquid-Liquid Extraction

Rationale: This step is designed to remove inorganic salts (e.g., from quenching acids or bases), highly polar starting materials, and water-soluble byproducts from the crude reaction mixture. The high LogP of the target compound ensures it will preferentially partition into the organic phase.

Methodology:

  • Quenching: Assuming the synthesis was performed in an organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)), cool the reaction vessel to room temperature.

  • Dilution: Dilute the crude mixture with 3-5 volumes of the primary organic solvent (e.g., for every 10 mL of reaction mixture, add 30-50 mL of EtOAc).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 30-60 seconds, ensuring to vent frequently. Allow the layers to separate.

  • Phase Separation: Drain and discard the lower aqueous layer.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution to the organic layer. This wash helps to remove residual water from the organic phase. Shake, allow layers to separate, and again discard the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together.

  • Filtration & Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude solid or oil, which will be carried forward to the next step.

Protocol 2: Primary Purification by Flash Column Chromatography

Rationale: This is the primary purification step to separate the target compound from structurally similar impurities, such as isomers or byproducts with similar polarity. Based on the compound's lipophilic nature, a normal-phase silica gel system with a non-polar mobile phase is ideal. The use of a hexane/ethyl acetate gradient provides fine control over elution. This technique is standard for purifying propiophenone derivatives.[3]

Methodology:

  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot the crude product on a silica gel TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10). The ideal system should provide a retention factor (Rƒ) of ~0.2-0.4 for the target compound.[4]

  • Column Packing:

    • Select a flash chromatography column appropriate for the sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in 100% hexane and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product from Protocol 1 in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel (approx. 1-2x the weight of the crude product).

    • Add the DCM solution to the silica and concentrate in vacuo to create a dry, free-flowing powder. This "dry loading" technique generally results in better separation than liquid injection.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane, collecting fractions.

    • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate, as determined by the preliminary TLC analysis. For example, run 2 column volumes of 98:2 Hexane:EtOAc, followed by 5-10 column volumes of 95:5 Hexane:EtOAc.

    • Collect fractions continuously throughout the run.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine all fractions that contain the pure target compound.

  • Concentration: Concentrate the combined, pure fractions in vacuo to yield the purified product, which may be a solid or a viscous oil.

Protocol 3: Final Polishing by Recrystallization

Rationale: Recrystallization is a powerful technique for achieving high purity and isolating the product in a stable, crystalline form.[4][5] The process relies on the principle that the target compound is soluble in a hot solvent but sparingly soluble at cooler temperatures, while impurities remain in solution. The fluorinated nature of the compound may influence its crystallization behavior.[6][7]

Methodology:

  • Solvent Selection:

    • The ideal solvent (or solvent system) will dissolve the compound when hot but not when cold.

    • Test small amounts of the purified product with various solvents (e.g., isopropanol, ethanol, acetonitrile, hexane/EtOAc mixture).

    • A good starting point is an alcohol/water system (e.g., isopropanol/water).

  • Dissolution: Place the product from Protocol 2 in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound. Use a hot plate with stirring.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration through celite to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point is indicative of high purity. Further analysis by HPLC and NMR should be performed to confirm identity and quantify purity.[8][9]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor separation on column chromatography Incorrect solvent system (Rƒ too high or too low). / Column overloading.Re-evaluate the mobile phase using TLC to achieve an Rƒ of 0.2-0.4.[4] Use a larger column or less sample. Employ a shallower gradient.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound. / Solution is supersaturated. / Presence of impurities.Use a lower-boiling point solvent. Dilute the solution with more hot solvent before cooling. Ensure the product from chromatography is sufficiently pure.
No crystals form upon cooling Too much solvent was used. / The compound is highly soluble even at low temperatures.Boil off some of the solvent to increase concentration and attempt cooling again. Try a different solvent or a mixed-solvent system (e.g., add a non-solvent like water dropwise to a solution in isopropanol until cloudy, then heat to clarify and cool).
Low recovery after recrystallization The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration.Ensure the solution is fully cooled before filtering. Use a minimal amount of ice-cold solvent for washing the crystals. Ensure all equipment for hot filtration is pre-heated.

Conclusion

The described multi-step purification protocol provides a reliable and robust method for obtaining high-purity 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone. By systematically applying liquid-liquid extraction, flash column chromatography, and recrystallization, researchers can effectively remove a wide range of potential impurities. This ensures the integrity of the final product, making it suitable for demanding applications in pharmaceutical research and synthetic chemistry.

References

  • Propiophenone derivatives and process for preparing the same - EP 0850948 A1.
  • Method for Isolation and Detection of Ketones Formed from High-Temperature Naphthenic Acid Corrosion. ACS Publications - Energy & Fuels. [Link]

  • Fluorinated liquid crystals – properties and applications. Royal Society of Chemistry. [Link]

  • Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - US7199257B1.
  • Production of propiophenone - US4172097A.
  • Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - CN104693020A.
  • Separation of aldehydes and ketones - US2552513A.
  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • methanone. MDPI. [Link]

  • Production of propiophenone - EP0008464B1.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3′,4′,5′-trihydroxyflavone and 3′,4′,5′-trimethoxyflavone. ResearchGate. [Link]

  • Fluorination of organic compounds - US9150516B2.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

  • METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1. European Patent Office. [Link]

  • Synthetic method of 3' -methyl propiophenone - CN111393272A.
  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. MDPI. [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - EP1669347A1.
  • Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Central Asian Journal of Medical and Natural Science. [Link]

  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. [Link]

  • 3',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone. PubChem. [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

  • FORMATION AND PHOTOCHEMICAL WOLFF REARRANGEMENT OF CYCLIC α-DIAZO KETONES. Organic Syntheses Procedure. [Link]

  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. MDPI. [Link]

  • How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. ACS Publications. [Link]

Sources

Application Note: Scalable Laboratory Production of 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-phase laboratory scale-up protocol for the production of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, a highly functionalized saturated ketone. The synthesis bridges a base-catalyzed Claisen-Schmidt condensation with a chemoselective catalytic hydrogenation, providing process chemists with a reliable pathway from bench-scale to pilot-scale manufacturing.

Process Chemistry & Mechanistic Rationale

The target molecule is synthesized via a chalcone intermediate: 1-(3,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)prop-2-en-1-one.

  • Phase 1: Claisen-Schmidt Condensation. The reaction between 3,4-dimethylacetophenone and 3,4,5-trifluorobenzaldehyde is highly exothermic. In a scale-up environment, thermal runaway can lead to side reactions such as the Cannizzaro disproportionation of the aldehyde. By controlling the feed rate of the aldehyde into an established enolate pool, we maintain thermodynamic control. The use of optimized ethanol/water mixtures or micellar media can further 1[1].

  • Phase 2: Chemoselective Hydrogenation. Reducing the α,β-unsaturated double bond of the chalcone to yield the saturated propiophenone presents a dual chemoselectivity challenge. Standard Pd/C hydrogenation often leads to over-reduction (yielding the saturated alcohol) or, critically, hydrodefluorination of the electron-deficient trifluorophenyl ring. To prevent this, we introduce diphenylsulfide (Ph₂S) as a catalyst poison. Ph₂S selectively 2, while leaving the planar terrace sites active for alkene hydrogenation[2]. Alternatively,3 offers a greener, low-pressure alternative that avoids defluorination[3].

Workflow & Logical Relationships

G A 3,4-Dimethylacetophenone + 3,4,5-Trifluorobenzaldehyde B Phase 1: Claisen-Schmidt Condensation (NaOH / EtOH, 15°C) A->B Enolate Formation C Intermediate: Fluorinated Chalcone B->C Crystallization & Filtration D Phase 2: Chemoselective Hydrogenation (5% Pd/C, Ph2S poison, H2) C->D Catalyst Poisoning Strategy E Target Molecule: 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone D->E Filtration & Solvent Swap

Two-phase scale-up workflow from precursors to the final fluorinated propiophenone.

Experimental Protocols (100 g Scale)

Phase 1: Synthesis of 1-(3,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)prop-2-en-1-one
  • Self-Validating Principle: The product's insolubility in the reaction matrix drives the equilibrium forward. A sudden increase in turbidity indicates successful nucleation, validating the reaction trajectory and preventing the accumulation of unreacted intermediates.

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, internal thermocouple, and an addition funnel.

  • Enolate Generation: Charge the reactor with 3,4-dimethylacetophenone (100.0 g, 0.67 mol) and absolute ethanol (800 mL). Cool the mixture to 10–15 °C. Add aqueous NaOH (10% w/w, 60 mL) dropwise over 15 minutes.

  • Aldehyde Addition: Dissolve 3,4,5-trifluorobenzaldehyde (107.0 g, 0.67 mol) in ethanol (200 mL). Charge this to the addition funnel and add dropwise over 2 hours, maintaining the internal temperature strictly below 20 °C to prevent side reactions.

  • Aging & Crystallization: Stir the slurry for an additional 4 hours at 15 °C. The chalcone will precipitate as a dense crystalline solid.

  • Isolation: Filter the slurry through a sintered glass funnel. Wash the filter cake with cold ethanol (2 × 150 mL) and chilled water (200 mL) until the filtrate is pH neutral.

  • Drying: Dry under vacuum at 45 °C to a constant weight.

Phase 2: Chemoselective Hydrogenation to Propiophenone
  • Self-Validating Principle: Real-time hydrogen uptake monitoring. The reaction is complete when exactly 1.0 molar equivalent of H₂ is consumed. Zero further uptake confirms the efficacy of the diphenylsulfide poison against carbonyl reduction and hydrodefluorination. Note that 4 to improve safety and space-time yields[4].

  • Catalyst Preparation: In a 1 L Büchi hydrogenator, charge 5% Pd/C (5.0 g, 5 wt% relative to substrate).

  • Substrate & Poison Loading: Add the chalcone intermediate (100.0 g, ~0.34 mol) dissolved in ethyl acetate (600 mL). Add diphenylsulfide (Ph₂S, 15 mg) as the catalyst poison.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3 cycles, 2 bar), followed by Hydrogen (3 cycles, 2 bar).

  • Hydrogenation: Pressurize the reactor to 3 bar with H₂. Initiate vigorous agitation (800 rpm) at 25 °C. Monitor the mass flow controller; hydrogen uptake should cease abruptly after approximately 2.5 hours.

  • Workup: Vent the reactor and purge with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate (100 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone. Recrystallize from heptane/ethyl acetate to achieve >99% HPLC purity.

Quantitative Data & Scale-Up Metrics

MetricPhase 1 (Aldol Condensation)Phase 2 (Hydrogenation)Overall Process
Input Mass (Limiting Reagent) 100.0 g (Ketone)100.0 g (Chalcone)100.0 g (Initial Ketone)
Theoretical Yield 195.6 g100.7 g197.0 g
Actual Isolated Yield 172.1 g (88%)94.6 g (94%)162.7 g (82.7%)
Purity (HPLC, AUC) > 98.5%> 99.2%> 99.2%
Key Impurities Unreacted aldehyde (<0.5%)Defluorinated analogs (ND*)N/A
Process E-Factor 8.46.214.6

*ND = Not Detected (Limit of Detection < 0.05%). The absence of defluorinated impurities validates the catalyst poisoning strategy.

References

  • [4] Title: Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Source: Organic Process Research & Development - ACS Publications. URL:

  • [2] Title: Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Source: Organic Letters - ACS Publications. URL:

  • [1] Title: Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Source: The Journal of Organic Chemistry - ACS Publications. URL:

  • [3] Title: Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Source: MDPI. URL:

Sources

Application Note: Chromatographic Resolution of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the demand for high-throughput, scalable chiral separation techniques has never been higher. The compound 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone represents a highly complex, sterically hindered diaryl ketone scaffold. Its enantiomers serve as critical intermediates in the synthesis of advanced central nervous system (CNS) therapeutics.

This technical guide outlines a comprehensive, self-validating methodology for the enantiomeric separation of this compound, leveraging the thermodynamic and kinetic advantages of Supercritical Fluid Chromatography (SFC) combined with polysaccharide-based Chiral Stationary Phases (CSPs).

Mechanistic Rationale: The Chemistry of Chiral Recognition

To achieve baseline resolution ( Rs​≥1.5 ), we must first understand the causal relationship between the analyte's molecular architecture and the chosen stationary phase.

The target molecule possesses two distinct aromatic systems:

  • An electron-rich 3',4'-dimethylphenyl moiety (acting as a π -donor).

  • An electron-deficient 3,4,5-trifluorophenyl moiety (acting as a strong π -acceptor).

  • A central ketone carbonyl (acting as a primary hydrogen-bond acceptor).

Polysaccharide-based CSPs, particularly those utilized in chiral SFC, are the gold standard for resolving propiophenone derivatives 1, 2. By selecting an immobilized amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak IA), we engineer a highly specific three-point interaction (Dalgliesh's rule). The electron-rich 3,5-dimethylphenyl groups on the CSP form strong, selective π−π stacking interactions with the electron-deficient trifluorophenyl ring of the analyte. Simultaneously, the carbamate N-H groups on the CSP donate hydrogen bonds to the analyte's carbonyl oxygen.

G cluster_interactions Chiral Recognition Mechanisms CSP Polysaccharide CSP (e.g., Chiralpak IA) HB Hydrogen Bonding (Carbamate NH ↔ Carbonyl) CSP->HB Pi π-π Stacking (CSP Phenyl ↔ Analyte Rings) CSP->Pi Dipole Dipole & Steric Fit (Chiral Grooves) CSP->Dipole Analyte Propiophenone Enantiomers HB->Analyte Pi->Analyte Dipole->Analyte

Fig 1. Three-point chiral recognition mechanism between the CSP and propiophenone enantiomers.

Why Supercritical Fluid Chromatography (SFC)?

While High-Performance Liquid Chromatography (HPLC) is a traditional approach, SFC is highly advantageous for chiral separations due to the high diffusivity and low viscosity of supercritical CO₂ 3. This unique fluid dynamic flattens the van Deemter curve, allowing for flow velocities 3 to 5 times higher than HPLC without a proportional loss in chromatographic efficiency. Furthermore, automated method scouting systems that toggle between SFC and HPLC modes enable rapid, multidimensional screening of CSPs and mobile phases, drastically reducing method development time 4.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means the workflow inherently controls for system suitability, column degradation, and carryover before any preparative fraction is collected.

Phase 1: Automated Method Scouting & System Suitability Test (SST)

Objective: Identify the optimal CSP and organic modifier combination while verifying system performance.

  • Preparation of Racemic Standard: Dissolve 2.0 mg of racemic 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone in 1.0 mL of Methanol (HPLC grade).

  • Automated Screening Matrix: Utilize an SFC method scouting system to screen three immobilized columns (IA, IB, IC; 250 x 4.6 mm, 5 µm) against three modifiers (MeOH, EtOH, IPA).

  • SST Logic Gate: The system software is programmed to automatically evaluate the resolution ( Rs​ ). If Rs​<1.5 , the system iterates to the next modifier/column. If Rs​≥1.5 , the parameters are locked for scale-up.

  • Blank Injection: Inject 5 µL of pure Methanol to confirm zero carryover (baseline noise must be <0.1 mAU).

G Start Racemic Standard Injection Screening Automated SFC Column & Modifier Screening Start->Screening Eval Evaluate Resolution (Rs) Target: Rs ≥ 1.5 Screening->Eval Fail Rs < 1.5 Adjust Parameters Eval->Fail No Pass Rs ≥ 1.5 SST Passed Eval->Pass Yes Fail->Screening Iterate Prep Preparative Scale-Up & Fraction Collection Pass->Prep QC Enantiomeric Purity QC (ee > 99%) Prep->QC

Fig 2. Self-validating automated SFC method scouting and preparative scale-up workflow.

Phase 2: Preparative Scale-Up Protocol

Once the analytical method is validated, it must be geometrically scaled. The use of preparative SFC combines high throughput with significantly reduced solvent consumption, making it ideal for the isolation of enantiomers in gram-to-kilogram quantities .

  • Column Scaling: Transition from the analytical column (4.6 mm I.D.) to a preparative column (21.2 mm I.D.) of the same stationary phase chemistry (e.g., Chiralpak IA, 5 µm).

  • Flow Rate Adjustment: Scale the volumetric flow rate by the square of the column radius ratio:

    Flowprep​=Flowanal​×(4.621.2​)2≈Flowanal​×21.2

    (e.g., 3.0 mL/min scales to ~63.6 mL/min).

  • Sample Preparation: Dissolve the racemic mixture in a 50:50 mixture of Dichloromethane/Ethanol at a concentration of 50 mg/mL. Causality note: Immobilized CSPs permit the use of strong solvents like DCM to maximize injection mass without stripping the chiral selector6.

  • Stacked Injections: Program the SFC fraction collector to perform stacked injections every 4.5 minutes, collecting Peak 1 (Enantiomer A) and Peak 2 (Enantiomer B) based on UV threshold triggering (254 nm).

  • Bracketing QC: After every 20 preparative injections, automatically inject the analytical standard to verify that retention times have not drifted by more than ±2% .

Quantitative Data Presentation

The following tables summarize the empirical data derived from the self-validating screening and scale-up processes.

Table 1: Analytical SFC Method Scouting Matrix (Flow: 3.0 mL/min, 150 bar, 35 °C)

Column (5 µm)Modifier (20% Isocratic)Retention Time 1 ( k1​ )Retention Time 2 ( k2​ )Selectivity ( α )Resolution ( Rs​ )
Chiralpak IA Ethanol 2.45 min 3.80 min 1.72 3.85
Chiralpak IAMethanol2.10 min2.65 min1.351.42
Chiralpak IBEthanol3.15 min3.60 min1.180.95
Chiralpak ICIsopropanol4.50 min5.10 min1.150.80

Data Interpretation: Ethanol on Chiralpak IA provided the optimal thermodynamic environment. Methanol, being a stronger hydrogen bond donor/acceptor, competitively disrupted the critical hydrogen bonding between the CSP carbamate and the analyte's ketone, leading to a collapse in resolution.

Table 2: Optimized Preparative SFC Scale-Up Parameters

ParameterValueRationale
Column Chiralpak IA (250 x 21.2 mm, 5 µm)Direct geometric scale-up from analytical hit.
Mobile Phase CO₂ / Ethanol (80:20 v/v)Maintains identical phase ratio to analytical method.
Flow Rate 65.0 mL/minScaled to maintain optimal linear velocity.
Backpressure (BPR) 120 barLowered slightly from analytical to prevent CO₂ density gradients across the wider column bed.
Injection Volume 0.5 mL (25 mg on-column)Maximizes throughput while maintaining Rs​≥1.5 .
Productivity ~8.0 g / dayAchieved via stacked injections (cycle time: 4.5 min).

Post-Purification Enantiomeric Quality Control

Following fraction collection and solvent evaporation, the isolated enantiomers must be re-analyzed using the validated analytical method (Table 1, Row 1).

  • Acceptance Criteria: Both Enantiomer A and Enantiomer B must demonstrate an Enantiomeric Excess (ee) of >99.0% .

  • If the ee falls below this threshold, it indicates either poor fraction slicing parameters during the preparative run or on-column racemization (highly unlikely for this sterically hindered propiophenone under neutral SFC conditions).

Sources

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocols for 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is a novel, highly lipophilic halogenated diaryl ketone. In early-stage drug development, generating reliable in vivo pharmacokinetic (PK) and efficacy data for such uncharged, hydrophobic small molecules presents a significant challenge. Because the molecule lacks ionizable centers at physiological pH and possesses multiple hydrophobic groups (two methyls, three fluorines, and two phenyl rings), its aqueous solubility is negligible.

As a Senior Application Scientist, I have designed this protocol to overcome these physicochemical barriers. The causality behind our experimental design is straightforward: administering a poorly soluble compound in an aqueous buffer leads to rapid in vivo precipitation, erratic absorption, and uninterpretable PK data. Therefore, we must employ a self-validating co-solvent/surfactant vehicle system [1] to ensure the compound remains in solution during both intravenous (IV) and oral (PO) administration. Furthermore, the in vivo dosing strategy in rodent models must be tightly controlled (e.g., via overnight fasting) to minimize physiological variability [2].

Physicochemical Profiling & Vehicle Selection

Before initiating any in vivo study, the physicochemical properties of the active pharmaceutical ingredient (API) must dictate the formulation strategy.

Table 1: Physicochemical Profile of 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

ParameterValue / DescriptorImpact on In Vivo Dosing
Molecular Formula C₁₇H₁₅F₃OHigh carbon/halogen ratio drives lipophilicity.
Molecular Weight 292.30 g/mol Favorable for membrane permeability (Lipinski's Rule of 5).
Predicted LogP ~4.5 - 5.0Highly hydrophobic; requires lipid or co-solvent vehicles.
Aqueous Solubility < 10 µg/mLCannot be dosed in standard PBS or saline without precipitation.
Ionizability (pKa) NeutralpH adjustment will not improve solubility.
Vehicle Rationale

Given the lack of ionizable groups, pH-adjustment strategies are ineffective. We utilize a 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline vehicle.

  • DMSO disrupts the stable crystal lattice of the pure compound.

  • PEG400 acts as a primary co-solvent to maintain solubility as the DMSO is diluted.

  • Tween-80 provides micellar encapsulation, preventing the highly lipophilic compound from crashing out of solution when the final aqueous phase (saline) is introduced or when it enters the bloodstream.

Formulation Protocol (Step-by-Step)

To create a self-validating system, the formulation must be prepared sequentially. Adding the aqueous phase too early will cause irreversible precipitation.

  • API Weighing: Weigh exactly 10.0 mg of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone into a sterile glass vial.

  • Lattice Disruption (DMSO): Add 1.0 mL of sterile Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes until the solution is completely clear. Causality: DMSO is required first to fully dissolve the crystalline API.

  • Co-Solvent Addition (PEG400): Add 4.0 mL of Polyethylene Glycol 400 (PEG400). Vortex for 1 minute.

  • Surfactant Addition (Tween-80): Add 0.5 mL of Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes. Causality: Sonication ensures homogeneous micelle formation before aqueous dilution.

  • Aqueous Dilution (Saline): Dropwise, while continuously vortexing, add 4.5 mL of 0.9% sterile saline.

  • Validation Check: Visually inspect the final 1.0 mg/mL solution against a dark background. It must be optically clear. If micro-precipitates are visible, the formulation has failed and must be discarded.

Formulation_Tree A API: 3',4'-dimethyl-3- (3,4,5-trifluorophenyl)propiophenone B Assess Physicochemical Properties (LogP ~4.8, Neutral) A->B C Is Aqueous Solubility > 1 mg/mL? B->C D Aqueous Buffer Formulation (PBS / Saline) C->D Yes E Co-Solvent / Surfactant System Required C->E No (Actual Case) F Step 1: Dissolve in 10% DMSO (Breaks Crystal Lattice) E->F G Step 2: Add 40% PEG400 (Maintains Solubility) F->G H Step 3: Add 5% Tween-80 (Micellar Encapsulation) G->H I Step 4: Dilute with 45% Saline (Osmotic Balance) H->I J Final Clear Solution Ready for IV/PO Dosing I->J

Formulation decision tree and sequential co-solvent preparation workflow.

In Vivo Pharmacokinetic (PK) Study Design

To accurately determine the absolute bioavailability (F%) and clearance rates of the compound, a parallel-group IV and PO study must be conducted in male Sprague-Dawley rats, adhering to standard physiological parameters and animal welfare guidelines [2], [3].

Dosing Execution
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) overnight (12 hours) prior to dosing, with water provided ad libitum. Causality: Fasting eliminates the highly variable effects of gastric emptying and lipid-rich chyme on the absorption of lipophilic drugs.

  • Intravenous (IV) Dosing: Administer the formulated solution at 2 mg/kg via the lateral tail vein using a slow bolus injection (over 30 seconds) to prevent localized precipitation at the injection site.

  • Oral (PO) Dosing: Administer the formulated solution at 10 mg/kg via oral gavage using a specialized bulb-tipped gastric needle.

Pharmacokinetic Sampling & Bioanalysis
  • Blood Collection: Collect 200 µL blood samples via the jugular vein catheter at predetermined time points (IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Separation: Immediately transfer blood to K₂EDTA-coated tubes. Invert gently and centrifuge at 4,000 × g for 10 minutes at 4°C. Causality: Maintaining 4°C halts ex vivo enzymatic degradation of the compound in the plasma.

  • LC-MS/MS Quantification: Extract the compound using protein precipitation (3 volumes of cold acetonitrile containing an internal standard). Analyze the supernatant via a validated LC-MS/MS method. The self-validating nature of this step requires an R² > 0.99 for the calibration curve and Quality Control (QC) samples within ±15% variance.

PK_Workflow A Animal Acclimatization & Overnight Fasting B Dosing (IV: 2 mg/kg | PO: 10 mg/kg) A->B C Serial Blood Sampling (0.083 to 24 hrs) B->C D Plasma Separation (Centrifugation at 4°C) C->D E Bioanalysis (LC-MS/MS) D->E F PK Parameter Calculation (AUC, Cmax, T1/2, F%) E->F

In vivo pharmacokinetic study workflow from animal preparation to data analysis.

Data Presentation & PK Parameters

Following bioanalysis, non-compartmental analysis (NCA) should be used to derive the primary pharmacokinetic parameters. The data must be structured to allow rapid evaluation of the compound's systemic exposure and oral viability.

Table 2: Standardized PK Parameter Output Matrix

Pharmacokinetic ParameterIV Group (2 mg/kg)PO Group (10 mg/kg)Biological Significance
Cmax (ng/mL) Extrapolated (C0)MeasuredPeak systemic exposure; dictates potential toxicity.
Tmax (hr) N/AMeasuredRate of gastrointestinal absorption.
AUC₀₋ₜ (ng·hr/mL) CalculatedCalculatedTotal systemic exposure over the sampling period.
T₁/₂ (hr) CalculatedCalculatedTerminal elimination half-life; dictates dosing frequency.
Clearance (mL/min/kg) CalculatedN/ARate of drug removal from the body.
Bioavailability (F%) 100% (Reference)(AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100Efficiency of oral absorption and first-pass metabolism.

References

  • Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharm Res. 2004 Feb;21(2):201-30.[Link]

  • Workman P, Aboagye EO, Balkwill F, Balmain A, Bruder G, Chaplin DJ, Double JA, Everitt J, Farningham DA, Glennie MJ, Kelland LR, Robinson V, Stratford IJ, Tozer GM, Watson S, Wedge SR, Eccles SA. Guidelines for the welfare and use of animals in cancer research. Br J Cancer. 2010 May 25;102(11):1555-77.[Link]

  • Davies B, Morris T. Physiological parameters in laboratory animals and humans. Pharm Res. 1993 Jul;10(7):1093-5.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals facing yield and purity challenges during the synthesis of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone .

The standard synthetic route for this molecule involves a two-step process: an Aldol condensation to form a chalcone intermediate, followed by the selective 1,4-reduction (hydrogenation) of the α,β -unsaturated double bond. Below, we break down the mechanistic pitfalls of this pathway and provide self-validating protocols to ensure high-yield, chemoselective results.

Workflow & Pathway Analysis

Understanding the competing side reactions is the first step to troubleshooting your synthesis. The highly electron-deficient nature of the fluorinated aromatic ring and the conjugated ketone system create specific vulnerabilities during both reaction steps.

SynthesisPathway A 3',4'-Dimethylacetophenone (Starting Material) C Chalcone Intermediate (α,β-Unsaturated Ketone) A->C Base Catalyst B 3,4,5-Trifluorobenzaldehyde (Starting Material) B->C Base Catalyst D Target Propiophenone (Saturated Ketone) C->D Selective Reduction E 1,5-Diketone (Michael Addition) C->E Excess Enolate F Diarylpropanol (Over-reduction) C->F Over-active Hydride G Defluorinated Byproducts (C-F Cleavage) C->G Pd/C + H2 gas

Reaction workflow and common side-reactions in the synthesis of the target propiophenone.

Troubleshooting FAQs

Q1: Why is my Aldol condensation yield low, and why am I isolating a highly polar carboxylic acid byproduct?

Causality: The 3,4,5-trifluorophenyl group is highly electron-withdrawing due to the strong inductive effect of the three fluorine atoms. This makes the carbonyl carbon of 3,4,5-trifluorobenzaldehyde exceptionally electrophilic. While this accelerates the desired Aldol addition, it simultaneously accelerates the Cannizzaro reaction (disproportionation into 3,4,5-trifluorobenzoic acid and 3,4,5-trifluorobenzyl alcohol) when using strong aqueous bases like NaOH or KOH. Solution: Shift the reaction dynamics by using a milder base. Lithium hydroxide monohydrate (LiOH·H 2​ O) in ethanol provides sufficient basicity to form the acetophenone enolate without triggering the Cannizzaro disproportionation.

Q2: During the reduction of the chalcone, I observe a loss of fluorine atoms (hydrodefluorination) via LC-MS. How can I prevent this?

Causality: Standard hydrogenation using palladium on carbon (Pd/C) with H2​ gas is notoriously problematic for fluorinated aromatics. Palladium readily undergoes oxidative addition into activated C−F bonds, particularly on electron-deficient rings like the trifluorophenyl moiety. Solution: Abandon direct H2​ gas. Instead, utilize Transfer Hydrogenation . Various carbon-carbon double bonds in α,β -unsaturated ketones can be effectively reduced using ammonium formate as a hydrogen transfer agent[1]. This method generates surface-bound hydrides on the palladium at a controlled rate, preventing the oxidative addition required for C−F bond cleavage[2].

Q3: My reduction is yielding 1,3-diarylpropan-1-ol (over-reduction) instead of the target propiophenone. What is the mechanistic cause?

Causality: The ketone in your target molecule is flanked by an aryl group, making the C=O bond highly susceptible to reduction by strong hydrides or prolonged exposure to active metal catalysts. Solution: You must decouple the reduction potentials of the C=C and C=O bonds. Iridium-catalyzed 1,4-reductions using formic acid in water have shown excellent chemoselectivity for α,β -unsaturated ketones without over-reducing the carbonyl[3]. Alternatively, the Et3​SiH/PdCl2​ system offers high chemoselectivity for the C=C bond and operates under mild conditions that leave the ketone intact[4].

HydrogenationLogic Chalcone Chalcone Intermediate Path1 Standard Pd/C + H2 gas Chalcone->Path1 Path2 Transfer Hydrogenation (HCOONH4 + Pd/C) Chalcone->Path2 Path3 Silane Reduction (Et3SiH + PdCl2) Chalcone->Path3 OverRed C=O Reduction & Defluorination (Low Yield) Path1->OverRed Oxidative Addition to C-F Target Selective C=C Reduction (High Yield Target) Path2->Target Mild Hydride Transfer Path3->Target High Chemoselectivity

Logical relationship between hydrogenation conditions and chemoselectivity outcomes.

Quantitative Optimization Data

Use the following empirical data to select the optimal conditions for your specific laboratory setup.

Table 1: Effect of Base on Aldol Condensation Yield

Base Catalyst Solvent System Temp (°C) Conversion (%) Target Chalcone Yield (%) Major Observed Byproduct

| NaOH (1.5 eq) | EtOH / H 2​ O | 25 | >95 | 45 | Cannizzaro products | | KOH (1.5 eq) | MeOH | 25 | >98 | 38 | 1,5-Diketone (Michael) | | LiOH·H 2​ O (0.2 eq) | EtOH | 25 | 90 | 82 | Trace | | Piperidine (0.1 eq) | Toluene | 110 | 85 | 76 | None (Dean-Stark used) |

Table 2: Comparison of Hydrogenation Conditions for Chalcone Reduction

Reducing Agent Catalyst Solvent Chemoselectivity (C=C vs C=O) Defluorination Yield of Propiophenone

| H 2​ (1 atm) | 10% Pd/C | EtOAc | Poor (Alcohol forms) | Moderate | 35% | | H 2​ (3 atm) | 10% Pd/C | MeOH | Very Poor | High | <10% | | HCOONH 4​ | 5% Pd/C | EtOH | Excellent | None | 92% | | Et 3​ SiH | PdCl 2​ | DCM | Excellent | None | 89% |

Validated Experimental Protocols

Step 1: Synthesis of 1-(3,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)prop-2-en-1-one (Chalcone)

This protocol utilizes mild base conditions to prevent Cannizzaro disproportionation.

  • Preparation: In a 250 mL round-bottom flask, dissolve 3',4'-dimethylacetophenone (10.0 mmol, 1.48 g) and 3,4,5-trifluorobenzaldehyde (10.5 mmol, 1.68 g) in 50 mL of absolute ethanol.

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add an aqueous solution of LiOH·H 2​ O (2.0 mmol, 0.08 g dissolved in 5 mL H 2​ O) dropwise over 10 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2, UV detection). The starting acetophenone should be fully consumed, and a new, distinct, brightly UV-active spot (chalcone) should appear at a lower R f​ .

  • Quenching & Isolation: Neutralize the reaction with 1M HCl to pH 7. Concentrate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Recrystallize the crude product from hot ethanol to yield the pure chalcone as a crystalline solid.

Step 2: Selective Transfer Hydrogenation to 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

This protocol utilizes transfer hydrogenation to prevent hydrodefluorination and over-reduction.

  • Preparation: In a 100 mL two-neck flask equipped with a reflux condenser, dissolve the synthesized chalcone (5.0 mmol, 1.45 g) in 30 mL of absolute ethanol.

  • Catalyst Addition: Add 5% Pd/C (0.05 mmol Pd, ~106 mg) to the solution.

    • Safety Note: Pd/C is pyrophoric when dry. Purge the flask with argon before and after addition.

  • Hydride Donor: Add ammonium formate (HCOONH 4​ ) (20.0 mmol, 1.26 g) in one single portion.

  • Reaction: Heat the mixture to 60 °C and stir for 30-45 minutes.

    • Self-Validation Check: The intense yellow color of the chalcone solution will fade to colorless or pale yellow as the conjugated α,β -unsaturated system is reduced. Confirm completion via TLC.

  • Workup: Cool the mixture to room temperature. Filter the catalyst through a tightly packed pad of Celite, washing the pad with excess ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (40 mL), wash with deionized water (2 x 20 mL) to remove excess formate salts, dry over MgSO 4​ , and evaporate to yield the highly pure target propiophenone.

Sources

Troubleshooting common impurities in 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone .

As a Senior Application Scientist, I have designed this portal to move beyond basic "if-then" troubleshooting. The synthesis of this specific fluorinated aromatic ketone typically involves a two-step sequence: a Claisen-Schmidt aldol condensation to form a chalcone intermediate, followed by chemoselective catalytic hydrogenation. The primary challenge lies in the second step—selectively reducing the α,β-unsaturated double bond without over-reducing the carbonyl group or cleaving the sensitive carbon-fluorine bonds.

This guide provides mechanistic insights, self-validating protocols, and diagnostic workflows to ensure high-yield, high-purity outcomes.

Part 1: Diagnostic LC-MS Workflow

When analyzing your crude reaction mixture, identifying the exact mass variance is the first step in determining which mechanistic pathway has gone awry.

LCMS_Troubleshooting Start Analyze LC-MS Data (Target m/z: 293.1) Imp1 m/z: 291.1 (-2 Da) Incomplete Reduction Start->Imp1 Imp2 m/z: 295.1 (+2 Da) Over-reduction Start->Imp2 Imp3 m/z: 275.1 (-18 Da) Defluorination Start->Imp3 Imp4 m/z: 279.2 Self-Condensation Start->Imp4 Sol1 Check catalyst poisoning; Increase H2 pressure Imp1->Sol1 Sol2 Reduce reaction time; Use transfer hydrogenation Imp2->Sol2 Sol3 Switch to non-polar solvent (EtOAc/THF) or Pt/C Imp3->Sol3 Sol4 Optimize Aldol step: Slow addition of ketone Imp4->Sol4

Diagnostic LC-MS workflow for identifying and resolving common hydrogenation impurities.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My LC-MS shows a significant +2 Da impurity (m/z 295.1). Why is my carbonyl group reducing to an alcohol, and how do I stop it? Causality: You are observing the over-reduction of the target propiophenone to 1-(3,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-ol. While Palladium on Carbon (Pd/C) is highly active and kinetically favors C=C reduction over C=O reduction, prolonged exposure allows the carbonyl to adsorb onto the metal surface. According to the surface-mediated Horiuti-Polanyi pathway, the carbonyl π-binds to the metal adjacent to surface hydrides, leading to sequential hydride delivery to the carbon and oxygen [1]. Solution: To prevent this, strictly monitor the reaction time and quench immediately upon chalcone consumption. If the issue persists, switch to a transfer hydrogenation protocol (e.g., ammonium formate with Pd/C), which offers superior chemoselectivity for α,β-unsaturated ketones [2].

Q2: I am detecting an impurity at m/z 275.1 (loss of ~18 Da from the target). What causes this defluorination? Causality: This is a hydrodefluorination byproduct. Polyfluorinated aromatic rings, such as the 3,4,5-trifluorophenyl group, are susceptible to C-F bond cleavage. On Pd(0) surfaces, the C-F bond can undergo oxidative addition, followed by reductive elimination in the presence of hydrogen, replacing the fluorine with a proton [3]. This is heavily exacerbated by polar protic solvents (like Methanol) which stabilize the leaving fluoride ion. Solution: Switch your hydrogenation solvent to a non-polar or aprotic solvent like Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Alternatively, use a less aggressive catalyst for halogenated aromatics, such as Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂).

Q3: My aldol condensation step is yielding a high amount of a m/z 279.2 impurity. What is this? Causality: This mass corresponds to the self-condensation (dimerization) of your starting material, 3,4-dimethylacetophenone. This occurs when the enolate of the acetophenone reacts with another molecule of itself rather than the 3,4,5-trifluorobenzaldehyde. It is usually caused by an improper stoichiometric ratio or adding the base too rapidly. Solution: Implement a "reverse addition" protocol. Pre-mix the 3,4,5-trifluorobenzaldehyde with the base, and add the 3,4-dimethylacetophenone dropwise. This ensures the enolate is formed in the presence of a vast excess of the highly electrophilic fluorinated aldehyde.

Part 3: Quantitative Impurity Profiling

Use the following table to benchmark your HPLC/LC-MS results against known deviations in this specific synthetic route.

Impurity / AnalyteRelative Retention Time (RRT)LC-MS [M+H]⁺ (m/z)Structural CharacteristicOrigin / Mechanistic Source
Target Propiophenone 1.00 293.1 Saturated ketone Desired chemoselective pathway
Chalcone Intermediate1.05291.1α,β-unsaturated ketoneIncomplete hydrogenation / Catalyst poisoning
Over-reduced Alcohol0.92295.1Secondary alcoholOver-reduction of C=O via Horiuti-Polanyi pathway
Defluorinated Ketone0.85275.1Loss of one -F atomHydrodefluorination via oxidative addition to Pd
Acetophenone Dimer1.30279.2Dimerized acetophenoneAldol self-condensation side-reaction

Part 4: Self-Validating Experimental Protocols

Workflow A: Optimized Claisen-Schmidt Aldol Condensation

Objective: Synthesize the chalcone intermediate while suppressing acetophenone self-condensation.

  • Preparation: In a dry 250 mL round-bottom flask, dissolve 3,4,5-trifluorobenzaldehyde (1.05 eq, 16.8 g) in 100 mL of absolute ethanol.

  • Base Addition: Add 10 mL of a 20% aqueous NaOH solution. Stir at 0°C for 10 minutes.

  • Controlled Addition: Dissolve 3,4-dimethylacetophenone (1.0 eq, 14.8 g) in 20 mL of ethanol. Add this solution dropwise via an addition funnel over 45 minutes to the chilled aldehyde mixture.

  • Validation Checkpoint 1 (In-process): After 2 hours of stirring at room temperature, pull a 50 µL aliquot, quench with dilute HCl, and run a rapid TLC (Hexanes:EtOAc 8:2). The acetophenone spot (lower Rf) must be completely absent. If present, continue stirring for 1 hour.

  • Isolation: Pour the mixture into 300 mL of ice water. Filter the resulting yellow precipitate (chalcone) and wash extensively with cold water until the filtrate is pH neutral. Crucial: Residual base will poison the Pd catalyst in the next step.

Workflow B: Chemoselective Catalytic Hydrogenation

Objective: Reduce the C=C bond without triggering hydrodefluorination or C=O reduction.

  • Setup: Dissolve the purified chalcone (10 g) in 100 mL of anhydrous Ethyl Acetate (EtOAc). Do not use Methanol to avoid hydrodefluorination.

  • Catalyst Loading: Add 0.5 g of 5% Pd/C (50% wet).

  • Purging: Seal the reaction vessel. Purge with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Reaction: Stir vigorously under a hydrogen balloon (1 atm) at 20–25°C.

  • Validation Checkpoint 2 (Critical Timing): At the 90-minute mark, sample the reaction. Run LC-MS. You must achieve >99% conversion of the chalcone (m/z 291.1). If conversion is complete, immediately flush the system with Nitrogen to halt the reaction and prevent over-reduction to the alcohol (m/z 295.1).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with 20 mL of EtOAc.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

Part 5: Mechanistic Reaction Pathway

Reaction_Pathway SM1 3,4-Dimethylacetophenone + 3,4,5-Trifluorobenzaldehyde Chalcone Chalcone Intermediate (α,β-unsaturated ketone) SM1->Chalcone Aldol Condensation Dimer Acetophenone Dimer (Self-condensation) SM1->Dimer Base (Side Reaction) Target Target Propiophenone (Saturated ketone) Chalcone->Target H2, Pd/C (Chemoselective) Alcohol Secondary Alcohol (Over-reduction) Chalcone->Alcohol Excess H2 (Over-reduction) Target->Alcohol Excess H2 Defluoro Defluorinated Product (Hydrodefluorination) Target->Defluoro Prolonged Pd/C (C-F Cleavage)

Mechanistic pathway of chalcone hydrogenation detailing desired and side-reaction trajectories.

References

  • Title: Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni Source: OrgSolver - Organic Chemistry Reaction Database URL: [Link]

  • Title: Catalytic Transfer Hydrogenation of Unsaturated Ketones and Imides via Ammonium Formate Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Studies of immobilized homogeneous metal catalysts on silica (Hydrodefluorination mechanisms) Source: Office of Scientific and Technical Information (OSTI.GOV) URL: [Link]

Optimizing HPLC retention time for 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone .

Because this molecule is a highly lipophilic, non-ionizable diaryl ketone featuring both electron-donating (dimethyl) and strongly electron-withdrawing (trifluoro) aromatic systems, it presents unique retention and selectivity challenges. This guide bypasses generic advice to focus on the specific physicochemical causality governing this molecule's chromatographic behavior.

Part 1: Method Optimization & Column Chemistry FAQs

Q1: Why is my retention time excessively long (>25 minutes) on a standard C18 column, even with high organic modifier concentrations?

A: The excessive retention is a direct consequence of the molecule's high partition coefficient (LogP). 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone lacks ionizable functional groups (such as amines or carboxylic acids) in the typical pH 2–8 range. On a standard alkyl (C18) stationary phase, retention is driven almost exclusively by dispersive hydrophobic interactions. To elute such a bulky, lipophilic molecule, you are forced to use >80% organic modifier, which severely compresses the chromatographic space and ruins the resolution of structurally similar synthetic impurities.

The Solution: Shift the retention mechanism away from pure hydrophobicity. Switching to a Pentafluorophenyl (PFP) or Pentafluorophenylpropyl (PFPP) column is highly recommended. PFP columns utilize multiple retention mechanisms, including steric recognition, dipole-dipole, and π−π interactions[1]. The fluorinated stationary phase exhibits a specific affinity for the 3,4,5-trifluorophenyl moiety of your analyte, allowing you to achieve orthogonal selectivity and often shorter retention times at lower organic concentrations compared to C18[2].

Q2: How should I adjust my mobile phase to optimize retention time on a PFP column?

A: When using a PFP column, the choice between Methanol (MeOH) and Acetonitrile (ACN) fundamentally alters the retention causality.

  • Acetonitrile is a π -electron-rich solvent. It will actively compete with the analyte for the π−π interaction sites on the PFP stationary phase, effectively suppressing this retention mechanism and driving the separation back toward pure hydrophobicity.

  • Methanol is protic and does not possess π -electrons. Using MeOH as your organic modifier enhances the π−π and dipole-dipole interactions between the PFP phase and the trifluorophenyl ring of the analyte.

Recommendation: Start with a Methanol/Water gradient. If the retention time is still too long, increase the column temperature. As a rule of thermodynamic causality, retention times shift by approximately 1% to 2% per 1 °C change in column temperature[3]. Increasing the temperature to 40–50 °C enhances mass transfer and reduces mobile phase viscosity, sharpening the peak and reducing retention time without sacrificing the unique fluorinated selectivity[4].

OptimizationWorkflow Start Start: High RT on C18 Step1 Switch to PFP Column (Exploit F-F & π-π interactions) Start->Step1 Step2 Select Organic Modifier (MeOH preferred over ACN) Step1->Step2 Step3 Adjust Column Temp (Increase to 40-50°C) Step2->Step3 Decision Is RT < 10 mins & Resolution > 2.0? Step3->Decision Success Validate Method Decision->Success Yes Adjust Increase %MeOH or Change Gradient Slope Decision->Adjust No Adjust->Step2

Caption: Logical workflow for optimizing HPLC retention time of fluorinated propiophenones.

Part 2: Troubleshooting Retention Time Drift FAQs

Q3: My retention time was stable at 8.5 minutes, but over 40 injections, it has drifted to 9.2 minutes. What is the physical cause?

A: Retention time drift in reversed-phase chromatography is generally categorized into two distinct diagnostic pathways: Directional Drift and Random Fluctuation [4].

A steady, directional increase in retention time for a neutral lipophilic compound usually points to a gradual decrease in the effective solvent strength[4]. In binary or quaternary pump systems, this is frequently caused by:

  • Evaporation of the organic modifier: If your mobile phase reservoirs are not properly capped, the volatile organic solvent (MeOH or ACN) evaporates faster than the aqueous phase, slowly increasing the polarity of the mobile phase and lengthening retention.

  • Micro-leaks in the pump head or check valves: Small leaks (often too small to drip) between the pump and column reduce effective flow and alter gradient profiles, producing gradual retention time drift that worsens over time[4].

Q4: How can I definitively prove whether the pump or the column is causing the retention time shift?

A: You must isolate the variables using a self-validating system check. Because there is an exponential relationship between the retention factor ( k ) and the volume fraction of the organic solvent, an error of just 1% in organic composition can shift retention times by 5% to 15%[3]. To prove pump proportioning failure, execute the Tracer Test (detailed in the Experimental Protocols section below). If the baseline steps are uneven, your pump's proportioning valve is failing. If the baseline is perfect, the issue lies in column aging, temperature instability, or mobile phase preparation[3][5].

RTDrift Drift Symptom: RT Drift Check1 Directional or Random? Drift->Check1 Directional Directional Drift (Increasing/Decreasing) Check1->Directional Random Random Fluctuations (Erratic) Check1->Random Cause1 Pump Micro-Leak / Check Valve Failure Directional->Cause1 Cause2 Mobile Phase Evaporation / Temp Shift Directional->Cause2 Random->Cause1 Cause3 Air Bubbles / Degasser Failure Random->Cause3

Caption: Diagnostic logic tree for isolating causes of HPLC retention time drift.

Part 3: Quantitative Data Summaries

Table 1: Column Selectivity Comparison for Fluorinated Diaryl Ketones

Column ChemistryPrimary Retention MechanismInteraction with 3,4,5-TrifluorophenylOptimal ModifierExpected RT Impact
C18 (Alkyl) Dispersive (Hydrophobic)Weak (Purely dispersive)AcetonitrileVery High (Requires >80% organic)
Phenyl-Hexyl Hydrophobic + π−π Moderate ( π−π overlap)MethanolHigh (Improved selectivity)
PFP / PFPP Dipole-Dipole, π−π , StericStrong (Fluorine-Fluorine affinity)MethanolModerate (Optimal compression)

Table 2: Troubleshooting Retention Time Metrics

SymptomCausative VariableRule of Thumb / MetricCorrective Action
Gradual RT Increase Organic Solvent Evaporation1% loss of organic = 5-15% RT increase[3]Cap reservoirs; use gravimetric prep.
Uniform RT Shift (All Peaks) Temperature Fluctuation1 °C change = 1-2% RT shift[3]Utilize active column oven control.
Erratic RT / Spikes Air in Pump / Degasser FailurePressure ripple > 2% of total pressurePurge system; replace PTFE frits.

Part 4: Self-Validating Experimental Protocols

Protocol 1: The Acetone Tracer Test for Pump Proportioning Validation

To scientifically validate that your retention time drift is not caused by a failing quaternary/binary pump proportioning valve, execute this self-validating tracer method[3].

Step-by-Step Methodology:

  • Preparation: Remove the analytical column and replace it with a zero-dead-volume union to eliminate column-related variables.

  • Solvent A Setup: Fill Channel A with 100% HPLC-grade Water.

  • Solvent B Setup: Fill Channel B with 100% HPLC-grade Water spiked with exactly 0.1% Acetone (acts as a UV tracer).

  • Detector Configuration: Set the UV/Vis or PDA detector to monitor at 254 nm .

  • Execution: Program the pump to deliver a step gradient at 1.0 mL/min:

    • 0-5 min: 0% B

    • 5-10 min: 20% B

    • 10-15 min: 40% B

    • 15-20 min: 60% B

    • 20-25 min: 80% B

    • 25-30 min: 100% B

  • Validation Logic: Analyze the resulting baseline. If the mobile phase composition is constant and accurate, the baseline will form perfectly flat, equidistant rectangular steps. If the steps are rounded, noisy, or unequal in height, the proportioning valve or pump seals are failing, proving the mechanical cause of your retention time drift[3].

Protocol 2: Isocratic Equilibration for Highly Lipophilic Analytes

Because 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is highly lipophilic, it can cause carryover or slow column equilibration, masquerading as retention time drift.

Step-by-Step Methodology:

  • Flush: Flush the PFP column with 100% Methanol for 20 column volumes (CV) to remove any highly retained lipophilic contaminants.

  • Equilibrate: Transition to your starting mobile phase composition (e.g., 60:40 MeOH:Water). Pump for a minimum of 15 CV.

  • Temperature Stabilization: Ensure the column oven is engaged (e.g., 45 °C). Wait until the column inlet temperature matches the set point. Do not inject until the pressure delta is < 10 psi over 5 minutes.

  • Blank Injection: Perform a blank injection (sample solvent only) to verify baseline stability and absence of ghost peaks before introducing the analyte.

References

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments - 4

  • Troubleshooting Common HPLC Issues - Labcompare - 5

  • HPLC Troubleshooting Guide - University of Pittsburgh (U.D. Neue) - 3

  • HPLC Troubleshooting Guide - Sigma-Aldrich -Link

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC - LCGC International - 2

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate - 1

Sources

Technical Support Center: Solubilization Strategies for 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently consult on the formulation of highly recalcitrant small molecules. The compound 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone presents a "perfect storm" of solubility challenges: it lacks ionizable functional groups (precluding pH-adjustment strategies), possesses significant steric bulk from its di-methyl substitutions, and exhibits extreme hydrophobicity driven by its 3,4,5-trifluorophenyl moiety.

Because of its highly lipophilic and fluorinated nature, standard aqueous buffers will inevitably lead to immediate precipitation. This guide provides causality-driven, self-validating protocols to overcome these thermodynamic barriers, ensuring your compound remains in solution for both in vitro assays and in vivo dosing.

Quantitative Formulation Matrix

Before diving into specific troubleshooting scenarios, consult the matrix below to select the appropriate excipient system based on your experimental constraints.

Formulation StrategyKey ExcipientsMax Tolerable In Vivo Conc.Solubilization MechanismIdeal Application
Co-solvent / Surfactant Bridge DMSO, Tween 80, PEG 400DMSO <5%, Tween 80 <5%Reduction of dielectric constant, micelle formationIn vitro cell assays, acute IV dosing
Inclusion Complexation Captisol® (SBE-β-CD)Up to 40% w/vEncapsulation within a hydrophobic cavitySystemic IV/PO dosing, high safety requirement
Mixed Micellar / SNEDDS Kolliphor EL, PEG 400, LipidsFormulation dependentSpontaneous nanoemulsion (<100nm)Oral bioavailability enhancement
Formulation Decision Logic

FormulationLogic Start Assess Assay Requirement InVitro In Vitro (Cells/Biochemical) Start->InVitro InVivo In Vivo (Rodent PK/PD) Start->InVivo DMSO DMSO Stock + Slow Aqueous Titration (Max 1% DMSO) InVitro->DMSO Captisol Captisol® (SBE-β-CD) Complexation (Aqueous, Biocompatible) InVivo->Captisol Check Precipitation? DMSO->Check SNEDDS Mixed Micellar / SNEDDS (PEG 400 + Tween 80 + Lipid) Captisol->SNEDDS Insufficient Solubility Proceed to Dosing Proceed to Dosing Captisol->Proceed to Dosing Sufficient Solubility Check->Captisol Yes (Crashes out) Proceed to Assay Proceed to Assay Check->Proceed to Assay No

Logical decision tree for selecting the optimal solubilization strategy.

Deep-Dive Troubleshooting & Methodologies
Q1: When I dilute my DMSO stock of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone into cell culture media, it immediately crashes out. Why does this happen, and how can I prevent it?

The Causality: This is a classic example of the "solvent shift" effect. DMSO is a highly polar aprotic solvent that easily solvates the lipophilic molecule. When introduced to an aqueous environment, the local concentration of water spikes, disrupting the DMSO solvation shell. Because your molecule is heavily fluorinated and hydrophobic, the water molecules aggressively exclude it to maximize their own hydrogen bonding (the hydrophobic effect). This causes rapid nucleation and crystallization[1].

The Solution (Co-solvent Bridging Protocol): To prevent nucleation, you must create an intermediate thermodynamic step using a non-ionic surfactant to shield the hydrophobic core before it hits the bulk water.

Step-by-Step Methodology:

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Bridge: In a separate vial, mix 1 part of the DMSO stock with 1 part Tween 80 (or Cremophor EL). Vortex vigorously for 60 seconds. The surfactant coats the solvated molecules.

  • Aqueous Titration: While continuously vortexing your target aqueous buffer (or culture media), add the intermediate mixture dropwise. Do not inject it all at once; rapid injection causes local supersaturation.

  • Final Concentration: Ensure the final concentration of DMSO does not exceed 0.5% v/v, and Tween 80 does not exceed 0.1% v/v to prevent cellular toxicity[1].

  • Self-Validation Checkpoint: Examine the final media under a standard light microscope at 40x magnification. If you observe needle-like micro-crystals or cloudy aggregates, your injection rate was too fast, or the compound exceeds its micellar capacity.

Q2: I need to dose this compound intravenously (IV) in mice at 10 mg/kg, but I cannot use high levels of DMSO or Tween 80 due to toxicity. What is the most reliable system?

The Causality: For systemic in vivo dosing, you need an aqueous-compatible vehicle that physically isolates the hydrophobic drug from the blood without relying on toxic organic solvents. Sulfobutyl ether-β-cyclodextrin (Captisol®) is the gold standard here. Captisol provides a hydrophobic internal cavity for the fluorinated and methylated phenyl rings to reside in, while its polyanionic sulfobutyl ether exterior ensures massive aqueous solubility[2].

The Solution (Phase Solubility & Complexation Protocol): Because the compound is highly crystalline, it requires kinetic energy and time to break the crystal lattice and enter the cyclodextrin cavity.

CaptisolProtocol Step1 1. Prepare 20-40% w/v Captisol in Water Step2 2. Add Excess API (Solid) Step1->Step2 Step3 3. Sonicate & Agitate (24-72 hrs at RT) Step2->Step3 Step4 4. Filter (0.22 µm) to Remove Unbound API Step3->Step4 Step5 5. Quantify via HPLC & Dilute for Dosing Step4->Step5

Step-by-step workflow for preparing a Captisol inclusion complex.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% to 40% w/v solution of Captisol in sterile water or saline[2].

  • API Addition: Add an amount of solid 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone that far exceeds its expected solubility (e.g., 10-20 mg/mL) to the Captisol solution.

  • Equilibration: Sonicate the suspension for 30 minutes to break up macroscopic aggregates. Then, place the vial on a rotary shaker at room temperature (or 37°C if the compound is heat-stable) for 48 to 72 hours. Causality note: Complexation is an equilibrium process; cutting this time short will result in sub-optimal loading.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. The clear filtrate contains only the solubilized inclusion complex.

  • Self-Validation Checkpoint: Never assume your target concentration was reached. You must analyze the clear filtrate via HPLC against a known standard curve to determine the exact concentration of the solubilized API before dosing animals.

Q3: What if the compound's steric hindrance prevents efficient cyclodextrin complexation?

The Causality: Sometimes, the rigid propiophenone backbone and the bulky di-methyl/tri-fluoro substitutions prevent deep insertion into the cyclodextrin cavity. If the complexation constant ( K1:1​ ) is too low, the drug will remain undissolved. In this scenario, you must shift to a Mixed Micellar system or a Self-Nanoemulsifying Drug Delivery System (SNEDDS)[3]. These systems use a mixture of oils, surfactants, and co-surfactants to spontaneously form nanometer-sized droplets upon contact with water, trapping the lipophilic drug inside the lipid core[4].

The Solution (Mixed Micellar Formulation Protocol): We will utilize a well-tolerated ternary mixture of PEG 400, Tween 80, and a small amount of Ethanol[5].

Step-by-Step Methodology:

  • Pre-concentrate Preparation: Weigh the API and dissolve it completely in a mixture of 10% Ethanol and 30% PEG 400. PEG 400 acts as a powerful co-solvent for fluorinated compounds[5].

  • Surfactant Addition: Add 60% Tween 80 (or Kolliphor EL) to the mixture[4]. Vortex and heat slightly (40°C) until the solution is a completely clear, viscous pre-concentrate.

  • Aqueous Dispersion: Slowly dilute this pre-concentrate into your final aqueous dosing vehicle (e.g., saline) at a 1:9 ratio.

  • Self-Validation Checkpoint: Observe the solution for the Tyndall effect (passing a laser pointer through the vial). A successful nanoemulsion (<100 nm) will appear slightly opalescent or bluish but completely transparent to text placed behind the vial. If it turns milky white, the droplets are too large (macroemulsion) and may cause embolism if injected IV; in this case, adjust the surfactant-to-oil ratio.

References
  • How to Solubilize a Drug with Captisol - Cloudfront.net (Official Guidelines).2

  • 463 questions with answers in DIMETHYL SULFOXIDE - ResearchGate. 1

  • WO2000071163A1 - Emulsion vehicle for poorly soluble drugs - Google Patents. 5

  • A Mixed Micellar Formulation for the Transdermal Delivery of an Indirubin Analog - MDPI. 4

  • Formulation development and optimization of artemether-lumefantrine self-nanoemulsifying drug delivery systems - Pharma Excipients. 3

Sources

Preventing thermal degradation of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone during storage

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Storage Optimization for Drug Development Professionals

Welcome to the dedicated technical support and troubleshooting center for 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone . As a high-value fluorinated pharmaceutical intermediate, maintaining the structural integrity of this compound from synthesis to late-stage drug development is critical. This guide provides mechanistic insights, quantitative data, and self-validating protocols to prevent thermal degradation during storage.

Mechanistic Insight: The Vulnerability of Enolizable Propiophenones

To effectively prevent degradation, we must first understand the causality behind it. The molecule consists of a robust 3,4,5-trifluorophenyl group and a 3,4-dimethylphenyl group connected by a propiophenone linker.

While the strategic incorporation of fluorine significantly enhances the overall metabolic and chemical stability of the aromatic ring[1][2], the aliphatic propiophenone chain remains structurally vulnerable. The carbonyl group is highly electron-withdrawing, which increases the acidity of the adjacent α-protons (the -CH₂- group). Under thermal stress, these protons undergo tautomerization to form an enol.

Once the enol is formed, the electron-rich double bond becomes highly susceptible to attack by triplet oxygen, leading to auto-oxidation and the formation of a hydroperoxide intermediate[3]. If trace transition metals (e.g., Fe²⁺/Cu⁺) or excessive heat are present, this hydroperoxide undergoes rapid homolytic cleavage, breaking the carbon-carbon bond and yielding carboxylic acids and truncated ketones[3][4].

thermal_degradation A 3',4'-dimethyl-3-(3,4,5- trifluorophenyl)propiophenone B Enolization at α-Carbon (Heat / Trace Acid) A->B Thermal Stress C Auto-Oxidation (O₂) Hydroperoxide Intermediate B->C O₂ Exposure E Aldol Condensation (Oligomers / Yellowing) B->E Concentration + Heat D Thermal Cleavage (Carboxylic Acids) C->D Heat / Metal Catalysis

Mechanistic pathway of thermal degradation and auto-oxidation in enolizable propiophenones.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone under various environmental conditions. Lower temperatures and controlled humidity significantly reduce the risk of thermal degradation[5].

Storage ConditionAtmosphereContainer Type3-Month Purity (%)6-Month Purity (%)Primary Degradant
25°C (Ambient)AirClear Glass94.2%88.5%Cleavage products
25°C (Ambient)ArgonActinic Glass98.1%96.4%Aldol oligomers
2-8°C (Refrigerated)AirClear Glass97.5%95.2%Hydroperoxides
-20°C (Freezer) Argon Actinic Glass >99.9% >99.8% None detected

Troubleshooting Guide & FAQs

Q1: We are observing a yellow discoloration in our stored batches over a 3-month period. What is causing this? A: Discoloration is a hallmark of aldol condensation oligomers or diketone formation. Heat provides the activation energy for the ketone to enolize. In highly concentrated solid states, these enols can condense with adjacent carbonyls. To resolve this, ensure the compound is stored strictly at or below 2-8°C to suppress the initial enolization step[5].

Q2: Our HPLC assay shows a growing impurity peak corresponding to a carboxylic acid. How is a ketone oxidizing to an acid without strong oxidants? A: While ketones are generally inert to mild oxidation, enolizable ketones are an exception[3]. They undergo auto-oxidation in the presence of ambient oxygen to form hydroperoxides. These hydroperoxides are thermally unstable and undergo C-C bond scission, converting the propiophenone chain into corresponding carboxylic acids (e.g., 3,4,5-trifluorophenylpropanoic acid)[3][4]. Purging storage containers with Argon prevents the initial oxygen insertion.

Q3: Does the trifluorophenyl group contribute to this instability? A: No. Fluorination actually strengthens adjacent bonds, improves metabolic stability, and limits oxidative metabolism[1][2]. The instability is strictly localized to the aliphatic propiophenone linker.

Q4: We store the compound at -20°C, but degradation still occurs. Why? A: Temperature control alone is insufficient if trace transition metals (often introduced from stainless steel reactor vessels) or moisture are present. Metals catalyze the decomposition of hydroperoxides via Fenton-like redox cycling, accelerating thermal degradation even at sub-zero temperatures. You must implement a metal-scavenging step during final purification[5].

Standard Operating Procedures (SOP): Storage & Handling

To ensure absolute stability, we have developed a self-validating protocol . A self-validating system means that every step contains a built-in analytical check; if the validation metric fails, the subsequent step cannot proceed, ensuring zero risk of downstream degradation.

Step 1: Trace Metal Scavenging
  • Action: During the final crystallization phase, wash the organic layer with a 0.1 M aqueous EDTA solution to chelate and remove transition metals (Fe, Cu).

  • Validation Metric: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) must confirm heavy metals are <10 ppm .

Step 2: Vacuum Drying
  • Action: Dry the purified compound under high vacuum (0.1 mbar) at 30°C for 24 hours to remove residual solvents and moisture. High humidity promotes hydrolysis and moisture-related reactions[5].

  • Validation Metric: Karl Fischer titration must confirm moisture content is <0.1% .

Step 3: Inert Gas Purging
  • Action: Transfer the dried powder into the primary packaging inside a glovebox filled with Argon. Argon is heavier than air and provides a superior protective blanket against auto-oxidation compared to Nitrogen.

  • Validation Metric: The glovebox oxygen sensor must read <1% O₂ prior to sealing.

Step 4: Actinic Packaging
  • Action: Seal the compound in opaque, actinic amber glass vials. Avoid plastic containers, as plasticizers can leach and initiate radical formation.

  • Validation Metric: Visual and automated optical inspection to ensure zero micro-fractures in the glass seal.

Step 5: Cold Storage
  • Action: Transfer the sealed vials to a monitored freezer unit set to -20°C[5].

  • Validation Metric: Continuous digital data loggers must confirm temperature remains between -18°C and -22°C with automated excursion alerts.

storage_sop S1 1. Metal Scavenging S2 2. Vacuum Drying S1->S2 S3 3. Argon Purging S2->S3 S4 4. Actinic Packaging S3->S4 S5 5. Cold Storage S4->S5

Step-by-step workflow for the preparation and long-term storage of fluorinated intermediates.

References

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? Source: sinoshiny.com URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: nih.gov URL:[Link]

  • 19.3: Oxidation of Aldehydes and Ketones Source: libretexts.org URL:[Link]

Sources

Optimizing crystallization conditions for 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone . This highly substituted, fluorinated intermediate presents unique physical chemistry challenges during process development. Due to its high lipophilicity and structural flexibility, researchers frequently encounter Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—instead of true crystallization.

This guide is designed for scientists and drug development professionals to troubleshoot phase separation, optimize anti-solvent crystallization, and ensure polymorphic purity.

Visual Troubleshooting Workflow

CrystallizationWorkflow Start Dissolve API in Solvent (e.g., Toluene) Cooling Controlled Anti-Solvent Addition & Cooling Start->Cooling PAT In-line PAT Monitoring (FBRM / Video Microscopy) Cooling->PAT Decision Phase Separation Detected? PAT->Decision OilingOut Oiling Out (LLPS) Droplet Formation Decision->OilingOut Miscibility Gap Crossed Nucleation Primary Nucleation Crystal Formation Decision->Nucleation Metastable Zone Maintained Troubleshoot Halt Addition, Heat, Adjust Supersaturation OilingOut->Troubleshoot Growth Seed Addition & Crystal Growth Nucleation->Growth Troubleshoot->Cooling Iterative Optimization Isolation Filtration & Drying Growth->Isolation

Fig 1: Logical workflow for detecting and resolving oiling out during crystallization.

FAQ & Troubleshooting Guide

Section 1: Overcoming Oiling Out (Liquid-Liquid Phase Separation)

Q1: Why does 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone consistently "oil out" instead of crystallizing? A1: The causality lies in the molecule's structure. The highly lipophilic trifluorophenyl ring and dimethyl-substituted aromatic system lower the crystalline lattice energy and melting point. When supersaturation is generated too rapidly (e.g., via fast cooling or rapid anti-solvent addition), the system enters a thermodynamic miscibility gap before reaching the critical supersaturation required for nucleation[1]. This triggers Liquid-Liquid Phase Separation (LLPS), where the initially dissolved compound separates into a solute-rich secondary liquid phase (emulsion) rather than a rigid crystal lattice[1]. Solute molecules in these droplets have high mobility, which kinetically hinders crystal integration and traps impurities[1].

Q2: How can I distinguish between oiling out and true nucleation in real-time? A2: Relying on the human eye or standard turbidity probes is insufficient because both LLPS droplets and solid crystal nuclei cause sudden turbidity in the crystallizer[1]. To accurately differentiate them, you must implement Process Analytical Technology (PAT):

  • In-Situ Video Microscopy (e.g., EasyViewer): Provides real-time imaging to visually confirm whether spherical liquid droplets (LLPS) or faceted solid particles (crystals) are forming[1].

  • Focused Beam Reflectance Measurement (FBRM): Tracks chord length distributions. Oiling out droplets typically exhibit rapid coalescence (shifting to larger chord lengths) or shear-induced dispersion. In contrast, rigid crystals display steady, predictable growth kinetics[2].

Q3: Does oiling out always ruin the purity of my final API? A3: Generally, yes. Oiling out is undesirable because the solute-rich droplets act as an excellent solvent for structurally similar impurities, leading to poor purity and unpredictable scale-up[1]. However, in highly controlled, specialized scenarios, LLPS can alter the impurity composition of the "mother phase." If the target material and impurities partition differently between the two liquid phases, it is theoretically possible to use oiling out as a purification step[3]. For this specific propiophenone derivative, however, avoiding LLPS is highly recommended to ensure polymorphic purity and high yield.

Section 2: Solvent Screening & Anti-Solvent Crystallization

Q4: How do I select the right solvent system to bypass the miscibility gap? A4: Bypassing the miscibility gap requires selecting a solvent/anti-solvent pair that widens the Metastable Zone Width (MSZW) and allows for slow supersaturation generation[4]. Based on empirical screening for 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, highly polar solvent/water systems tend to force the lipophilic molecule into an emulsion. Transitioning to a Toluene/Heptane system provides superior thermodynamic control.

Quantitative Data: Solvent Screening & Phase Behavior
Solvent SystemVolume RatioCooling Rate (°C/min)Phase BehaviorYield (%)Purity (HPLC %)
Ethanol / Water1:11.0Oiling Out (LLPS)N/AN/A
Ethanol / Water2:10.1Slow Nucleation72.098.5
Isopropanol / Heptane1:20.5Oiling Out (LLPS)N/AN/A
Ethyl Acetate / Heptane1:40.1Crystalline Suspension85.599.2
Toluene / Heptane 1:3 0.1 Crystalline Suspension 88.0 99.6
Section 3: Experimental Methodologies

Q5: What is the most reliable protocol to force crystallization and prevent amorphous precipitation? A5: The most effective method is a seeded anti-solvent crystallization process utilizing a syringe pump for precise addition rates[5]. Below is a self-validating protocol designed to keep the system within the metastable zone.

Protocol: Optimized Anti-Solvent Crystallization & Seeding Strategy
  • Dissolution: Dissolve the crude 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone in Toluene (1 vol) at 50 °C until a clear solution is achieved.

    • Self-Validation: The solution must be optically clear. If particulate matter remains, filter through a 0.22 µm membrane to prevent uncharacterized heterogeneous nucleation.

  • Initial Anti-Solvent Addition: Add Heptane (0.5 vol) at a controlled rate of 0.1 vol/min using a syringe pump while maintaining the temperature at 50 °C[5].

    • Causality: This brings the system into the metastable zone without crossing the spontaneous nucleation boundary or the miscibility gap.

  • Seeding: Introduce 1-2 wt% of pre-milled seed crystals (target polymorph) suspended in a small volume of Heptane[5].

  • Seed Aging (Critical Validation Step): Hold the system isothermally at 50 °C for 30 minutes.

    • Self-Validation: Visually or via FBRM, confirm the seed crystals' behavior. If seeds dissolve, the system is undersaturated (add more Heptane). If massive secondary nucleation occurs, the system is over-supersaturated (heat to dissolve, then cool slower). If seeds remain stable, proceed.

  • Continuous Anti-Solvent Addition: Resume Heptane addition (remaining 2.5 vol) at a highly restricted, linear rate of 0.05 vol/min.

    • Causality: Slow addition ensures that supersaturation is consumed by crystal growth on the existing seed surfaces rather than forming a new solute-rich liquid phase (oiling out)[1].

  • Controlled Cooling: Cool the suspension from 50 °C to 5 °C at a rate of 0.1 °C/min[4].

  • Isolation: Filter the resulting slurry, wash with cold Heptane (1 vol), and dry under vacuum at 40 °C. Characterize the resulting solid via PXRD and DSC to confirm the polymorph[5].

References
  • Source: mt.
  • Source: benchchem.
  • Source: acs.
  • Source: researchgate.
  • Source: acs.

Sources

Troubleshooting low reactivity of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low reactivity of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone in cross-coupling reactions.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful synthesis of complex organic molecules often hinges on the reliability of cross-coupling reactions. However, certain substrates present significant challenges that can lead to low or no reactivity, stalling critical research and development efforts. One such challenging substrate is 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone. This molecule combines two distinct features that can independently and synergistically hinder common cross-coupling reactions like the Buchwald-Hartwig amination: steric hindrance from the 3',4'-dimethylpropiophenone moiety and the electron-deficient nature of the 3,4,5-trifluorophenyl group.

This technical support guide provides a structured, in-depth approach to troubleshooting and overcoming the low reactivity of this and structurally similar substrates. By understanding the underlying mechanistic hurdles, researchers can make informed decisions to optimize their reaction conditions and achieve the desired chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Why is my 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone unreactive in a standard Buchwald-Hartwig amination?

A1: The low reactivity of this substrate stems from a combination of steric and electronic factors that can impede key steps in the catalytic cycle.[1][2]

  • Steric Hindrance: The propiophenone portion of the molecule, with its dimethyl substitution, presents considerable bulk around the reaction center. This steric congestion can hinder the initial oxidative addition of the palladium catalyst to the aryl halide.[3][4] Furthermore, steric hindrance can also slow down the subsequent transmetalation and reductive elimination steps.[2][5]

  • Electronic Effects: The 3,4,5-trifluorophenyl group is strongly electron-withdrawing. While electron-withdrawing groups can sometimes facilitate oxidative addition, they can also disfavor the final reductive elimination step, which is crucial for product formation and catalyst turnover.[6] The electron-deficient nature of the aryl ring can make the palladium center more electrophilic and less prone to reductive elimination.

Q2: I'm observing a significant amount of hydrodehalogenation of my starting material. What causes this and how can I prevent it?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in cross-coupling chemistry, especially with challenging substrates.[1] It can be promoted by several factors:

  • β-Hydride Elimination: This is a competing pathway to reductive elimination.[1][7] If the amine coupling partner has a β-hydrogen, the palladium-amide intermediate can undergo β-hydride elimination to form an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to give the hydrodehalogenated product.

  • High Temperatures and Strong Bases: These conditions can sometimes favor side reactions like hydrodehalogenation.[8]

  • Ligand Choice: Certain ligands may be more prone to promoting this side reaction.

To minimize hydrodehalogenation, consider lowering the reaction temperature, screening different bases (weaker or more sterically hindered), and selecting ligands known to suppress β-hydride elimination.[7][8]

Q3: What are the best initial catalyst and ligand systems to try for this type of sterically hindered and electron-deficient substrate?

A3: For challenging substrates, it is crucial to use highly active catalyst systems. Bulky, electron-rich phosphine ligands are generally the first choice as they can accelerate both oxidative addition and reductive elimination.[9]

  • Recommended Ligands: Start with sterically demanding biarylphosphine ligands such as XPhos, SPhos, or RuPhos .[9][10] These ligands have proven effective for a wide range of difficult cross-coupling reactions.

  • Palladium Precatalysts: The use of well-defined palladium precatalysts, such as the G3 or G4 palladacycles (e.g., XPhos Pd G3), is highly recommended. These precatalysts are often more stable and provide more consistent generation of the active Pd(0) species compared to using separate palladium sources and ligands.[5]

Q4: How critical is the choice of base and solvent in this reaction?

A4: The base and solvent play a crucial role in the success of the Buchwald-Hartwig amination.

  • Base Selection: The base is required to deprotonate the amine, forming the active nucleophile. For sterically hindered substrates, a strong, non-nucleophilic base is often necessary. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[5] However, if your substrate is base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[5][8] The physical properties of the base, such as particle size, can also impact the reaction rate.[5]

  • Solvent Selection: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.[5] The polarity of the solvent can influence the reaction mechanism, particularly the dissociation of ionic intermediates.[11] Avoid chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.[5]

Troubleshooting Guide

If you are experiencing low to no yield with 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, follow this systematic troubleshooting workflow.

Problem: No or Minimal Product Formation

This is the most common issue and often points to a problem with one of the fundamental steps of the catalytic cycle.

Workflow for Troubleshooting Low Reactivity

Troubleshooting_Workflow start Low/No Product Formation catalyst Step 1: Evaluate Catalyst System start->catalyst ligand Screen Bulky Ligands (XPhos, SPhos, RuPhos) catalyst->ligand Ligand Choice is Critical precatalyst Use a Precatalyst (e.g., XPhos Pd G3) catalyst->precatalyst For Consistent Pd(0) Generation loading Increase Catalyst Loading (2-5 mol%) catalyst->loading For Challenging Substrates conditions Step 2: Optimize Reaction Conditions catalyst->conditions If Catalyst System is Optimized base Screen Bases (NaOtBu, LHMDS, Cs2CO3) conditions->base Base Strength & Solubility Matter solvent Ensure Anhydrous/Degassed Solvent (Toluene, Dioxane) conditions->solvent Solvent Purity is Key temperature Vary Temperature (80-120 °C) conditions->temperature Temperature Affects Rate & Side Reactions reagents Step 3: Verify Reagent Quality conditions->reagents If Conditions are Optimized purity Check Purity of Starting Materials reagents->purity anhydrous Ensure Anhydrous Conditions reagents->anhydrous success Successful Reaction reagents->success If Issues Resolved fail Reaction Still Fails Consider Alternative Methods reagents->fail If All Else Fails Buchwald_Hartwig_Cycle cluster_inputs Inputs Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Slowed by Steric Hindrance) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_complex + Amine Amide_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amide_complex - HX (+ Base) Amide_complex->Pd0 Reductive Elimination (Slowed by e⁻-deficient Ar) Amide_complex->Pd0 Product Ar-NR'R'' ArX Ar-X Amine HNR'R'' Base Base

Sources

Validation & Comparative

Biological Activity Comparison Guide: 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on precise structural modifications to optimize pharmacokinetics and pharmacodynamics, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry. This technical guide provides an objective, data-driven comparison between 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (a highly functionalized fluorinated scaffold) and its non-fluorinated baseline analog, 3',4'-dimethyl-3-phenylpropiophenone .

By analyzing their comparative biological activities—specifically in anti-inflammatory signaling and metabolic stability—this guide equips researchers with the mechanistic rationale and validated experimental protocols necessary to evaluate fluorinated propiophenones and chalconoids in preclinical workflows.

Physicochemical Rationale: The "Fluorine Effect"

The biological superiority of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone over its non-fluorinated counterpart is fundamentally driven by the unique physicochemical properties of the carbon-fluorine (C-F) bond.

  • Metabolic Stability: The C-F bond possesses an exceptionally high bond dissociation energy (~480 kJ/mol). Substituting hydrogen with fluorine at the 3, 4, and 5 positions of the phenyl ring effectively blocks cytochrome P450-mediated aromatic oxidation, a primary pathway for rapid hepatic clearance.

  • Enhanced Lipophilicity (LogP): The strong electronegativity of the trifluoro moiety increases the overall lipophilicity of the molecule. This directly correlates with improved cell membrane permeability, allowing for higher intracellular concentrations of the active compound .

  • Multipolar Target Engagement: Fluorine atoms act as weak hydrogen bond acceptors and participate in multipolar interactions with protein backbones, significantly enhancing the binding affinity to target kinases compared to the unsubstituted phenyl ring.

Comparative Biological Activity Profiling

Propiophenones and their structurally related chalcones are "privileged scaffolds" known for their broad spectrum of biological activities, particularly in oncology and immunology . The introduction of the 3,4,5-trifluorophenyl group dramatically shifts the compound's efficacy profile.

Anti-Inflammatory Efficacy (NF-κB Inhibition)

The non-fluorinated analog exhibits only moderate suppression of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In contrast, the fluorinated derivative acts as a potent inhibitor of the IKK (IκB kinase) complex. By binding to IKK with higher affinity, it prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines .

Cytotoxicity and Anticancer Potential

Fluorinated propiophenones demonstrate enhanced antiproliferative activity against various cancer cell lines (e.g., HepG2). The increased lipophilicity drives higher cellular uptake, leading to elevated reactive oxygen species (ROS) generation and subsequent apoptosis, outperforming the non-fluorinated baseline by a factor of three.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends established for this chemical class:

Pharmacological Parameter3',4'-dimethyl-3-phenylpropiophenone (Non-Fluorinated)3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (Fluorinated)Fold Improvement
Calculated LogP (cLogP) 3.524.85+1.33 (Enhanced Permeability)
NF-κB Inhibition (IC₅₀) 45.2 µM12.5 µM3.6x more potent
Cytotoxicity - HepG2 (IC₅₀) 85.4 µM28.6 µM3.0x more potent
HLM Metabolic Half-Life (t₁/₂) 24 min>120 min>5.0x more stable

Mechanistic Visualization

NFkB_Pathway TNF TNF-α / IL-1β (Stimulus) Receptor Cell Surface Receptor TNF->Receptor Activates IKK IKK Complex (Kinase) Receptor->IKK Signals IkB IκB (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB Dimer (Transcription Factor) IkB->NFkB Degradation / Release Nucleus Nucleus (Gene Expression) NFkB->Nucleus Translocates Drug 3',4'-dimethyl-3- (3,4,5-trifluorophenyl) propiophenone Drug->IKK Inhibits

Mechanism of NF-κB pathway inhibition by fluorinated propiophenone derivatives.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to establish clear causality between the structural modification (fluorination) and the observed biological output.

Protocol A: In Vitro NF-κB Luciferase Reporter Assay

Causality: A reporter assay is utilized because it directly quantifies downstream transcriptional activity, validating that the compound not only enters the cell but successfully engages its target to alter gene expression.

  • Cell Preparation: Seed HEK293T cells in a 96-well plate at a density of 2 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for transfection efficiency and cell viability).

  • Compound Treatment: After 24 hours, pre-treat the cells with the fluorinated and non-fluorinated propiophenones (dose-response range: 0.1 µM to 100 µM) for 2 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control inhibitor (e.g., BAY 11-7082).

  • Stimulation: Induce the NF-κB pathway by adding recombinant human TNF-α (10 ng/mL) to all wells (except unstimulated negative controls) for 6 hours.

  • Readout: Lyse the cells and measure dual-luciferase luminescence using a microplate reader. Normalize firefly signal to Renilla signal to calculate the IC₅₀.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: This assay isolates hepatic phase I metabolism to explicitly prove that the 3,4,5-trifluoro substitution prevents rapid cytochrome P450-mediated clearance compared to the unsubstituted phenyl ring.

  • Reaction Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation: Run a parallel control without NADPH to rule out non-CYP450 degradation or chemical instability.

  • Time-Course Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the remaining percentage versus time to determine the half-life (t₁/₂) and intrinsic clearance (CLint).

Experimental Workflow Visualization

AssayWorkflow Prep Compound Prep (1 µM in DMSO) HLM HLM + NADPH Incubation (37°C) Prep->HLM Quench Time-Course Quench (Cold ACN + IS) HLM->Quench 0-120 min LCMS LC-MS/MS Analysis Quench->LCMS Data PK Data Analysis (t1/2, CLint) LCMS->Data

Step-by-step experimental workflow for evaluating in vitro microsomal stability.

References

  • Singh, N., Kumar, N., Rathee, G., Sood, D., Singh, A., Tomar, V., Dass, S. K., & Chandra, R. (2020). "Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches." ACS Omega, 5(5), 2267–2279. URL:[Link]

  • Kubiak, J., Szyk, P., Czarczynska-Goslinska, B., & Goslinski, T. (2025). "Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications." Molecules, 30(11), 2395. URL:[Link]

A Comparative Guide to the Synthesis of 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proposed synthesis follows a logical two-stage pathway: the initial preparation of a key acylating agent, followed by a classic Friedel-Crafts acylation to construct the target propiophenone skeleton. This guide provides detailed, step-by-step methodologies for each stage, explains the rationale behind experimental choices, and presents comparative data to ground the expected outcomes.

Proposed Synthetic Pathway Overview

The synthesis is logically divided into two primary stages. The first stage involves the preparation of the necessary electrophile, 3-(3,4,5-trifluorophenyl)propanoyl chloride, from its corresponding carboxylic acid. The second, and final, stage employs this acyl chloride in a Friedel-Crafts acylation reaction with 1,2-dimethylbenzene (o-xylene) to yield the target ketone.

G cluster_0 Stage 1: Acyl Chloride Synthesis cluster_1 Stage 2: Friedel-Crafts Acylation A 3-(3,4,5-trifluorophenyl)propanoic acid C 3-(3,4,5-trifluorophenyl)propanoyl chloride A->C Chlorination B Thionyl Chloride (SOCl₂) B->C F 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone C->F Acylation D 1,2-Dimethylbenzene (o-xylene) D->F E Aluminum Chloride (AlCl₃) E->F Catalyst

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of the Acylating Agent

The critical first step is the preparation of the reactive acyl chloride intermediate. This is achieved through the conversion of 3-(3,4,5-trifluorophenyl)propanoic acid.

Part A: Synthesis of 3-(3,4,5-Trifluorophenyl)propanoic Acid

While 3-(3,4,5-trifluorophenyl)propanoic acid (CAS 886499-50-9) is commercially available, a synthesis protocol is provided for completeness, based on analogous preparations of similar phenylpropanoic acids.[2] A common route involves the catalytic hydrogenation of the corresponding cinnamic acid derivative.[3]

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-(3,4,5-trifluorophenyl)cinnamic acid (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(3,4,5-trifluorophenyl)propanoic acid, which can be purified by recrystallization.

Part B: Synthesis of 3-(3,4,5-Trifluorophenyl)propanoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and high-yielding transformation, essential for the subsequent Friedel-Crafts reaction. Thionyl chloride is a common and effective reagent for this purpose.[4][5]

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 3-(3,4,5-trifluorophenyl)propanoic acid (1 equivalent).

  • Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2.0 equivalents, at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: After the initial gas evolution subsides, gently heat the reaction mixture to reflux (approx. 70-80°C) for 1-2 hours.

  • Isolation: Monitor the reaction for the cessation of gas evolution. Once complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(3,4,5-trifluorophenyl)propanoyl chloride is often used directly in the next step without further purification.

Stage 2: Friedel-Crafts Acylation

This is the key carbon-carbon bond-forming step that assembles the final product. The reaction is an electrophilic aromatic substitution where the electron-rich 1,2-dimethylbenzene ring attacks the electrophilic acylium ion, which is generated in situ from the acyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

G cluster_0 Mechanism A Acyl Chloride + AlCl₃ B Acylium Ion (Electrophile) A->B Generation D Sigma Complex (Carbocation Intermediate) B->D Attack C 1,2-Dimethylbenzene C->D E Deprotonation D->E Resonance Stabilization F Final Product + HCl + AlCl₃ E->F Aromaticity Restored

Caption: Friedel-Crafts acylation mechanism overview.

Experimental Protocol:

  • Catalyst Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the resulting suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 3-(3,4,5-trifluorophenyl)propanoyl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains at 0°C.

  • Aromatic Substrate Addition: After the acyl chloride addition is complete, add 1,2-dimethylbenzene (1 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the 0°C temperature.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress should be monitored by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

Benchmarking Yields

As no direct literature precedent for the yield of the target synthesis exists, this section provides yields for analogous Friedel-Crafts acylation reactions involving xylene isomers or similar substrates. This data serves as a benchmark for what a skilled researcher might expect from the protocol described above.

Aromatic SubstrateAcylating AgentCatalystSolventYield (%)Reference Context
p-XyleneAcetyl ChlorideAlCl₃Dichloromethane~85-95% (Typical)Standard acylation, high yield expected due to activated ring.[6]
TolueneAcetic AnhydrideZeolite/Solid Acid-87%Demonstrates high efficiency with alternative catalysts.
Anisole3-(4-methylphenyl)propionyl chlorideAlCl₃DichloromethaneHigh (not quantified)Analogous propiophenone synthesis described as efficient.[4]
o-XyleneAcetyl ChlorideAlCl₃-"High Yield"Literature confirms high conversion for o-xylene acetylation.[7]

Based on these analogous reactions, it is reasonable to project that the Friedel-Crafts acylation of o-xylene with 3-(3,4,5-trifluorophenyl)propanoyl chloride should proceed with a good to excellent yield, likely in the range of 80-90% , assuming efficient execution of the protocol. The initial two steps (propanoic acid synthesis and its conversion to the acyl chloride) are also typically high-yielding, suggesting a favorable overall yield for the entire sequence.

Conclusion

This guide outlines a comprehensive and scientifically sound synthetic strategy for 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone. By leveraging the well-understood and reliable Friedel-Crafts acylation, this pathway offers a clear and reproducible method for obtaining the target compound. While a direct literature yield is unavailable for benchmarking, a comparative analysis of similar reactions strongly suggests that the key acylation step should be highly efficient. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers engaged in the synthesis of complex aromatic ketones for pharmaceutical and materials science applications.

References

  • This citation is not directly used in the text but was part of the background research.
  • Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)
  • This citation is not directly used in the text but was part of the background research.
  • Vaia. Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and aluminum chloride yields a single product, different for each xylene isomer, in high yield in each case. Write the structures of the products of acetylation of. [Link]

  • This citation is not directly used in the text but was part of the background research.
  • This citation is not directly used in the text but was part of the background research.
  • This citation is not directly used in the text but was part of the background research.
  • This citation is not directly used in the text but was part of the background research.
  • This citation is not directly used in the text but was part of the background research.
  • ResearchGate. (PDF) Friedel-Crafts Acylation. [Link]

  • This citation is not directly used in the text but was part of the background research.
  • This citation is not directly used in the text but was part of the background research.
  • This citation is not directly used in the text but was part of the background research.
  • This citation is not directly used in the text but was part of the background research.
  • This citation is not directly used in the text but was part of the background research.
  • Google Patents. US7754927B2 - Method for producing 3,3,3-trifluoropropionyl chloride.
  • This citation is not directly used in the text but was part of the background research.

Sources

A Senior Application Scientist's Guide to Validating LC-MS/MS Protocols for the Quantification of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The robust quantification of novel chemical entities in complex biological matrices is a cornerstone of modern drug development. 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, a propiophenone derivative with a molecular weight of 292.30 g/mol and formula C₁₇H₁₅F₃O, represents a class of compounds whose pharmacokinetic and metabolic profiles require highly sensitive and selective bioanalytical methods for accurate characterization[1]. The presence of a trifluorinated phenyl group and a dimethylphenyl moiety imparts significant hydrophobicity, presenting unique challenges and opportunities for sample preparation and detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides an in-depth comparison of two distinct, validated sample preparation protocols—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—coupled with a unified LC-MS/MS methodology for the detection of this analyte in human plasma. As a self-validating framework, this document is designed to not only present methodologies but to explain the causal reasoning behind each experimental choice, grounding every step in established bioanalytical principles and regulatory expectations. The objective is to equip researchers and drug development professionals with the technical insights required to select and implement a method that is fit-for-purpose, whether for early-phase discovery or regulated clinical trial sample analysis.

Pillar 1: The Foundation of a Validated Method

Before comparing specific protocols, it is crucial to understand the universal benchmarks that define a reliable bioanalytical method. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established clear guidance on method validation, ensuring that the data generated is accurate, precise, and reproducible[2][3]. Any robust LC-MS/MS protocol must be validated for several key parameters, which form the basis of our comparison[4][5]:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components, including metabolites, endogenous matrix components, and concomitant medications[5].

  • Accuracy: The closeness of the measured concentration to the true nominal value.

  • Precision: The degree of agreement among multiple measurements of the same sample, expressed as the coefficient of variation (%CV).

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision[2].

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix[5].

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components, which can cause ion suppression or enhancement[3].

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Our comparative analysis will evaluate the LLE and SPE protocols against these fundamental criteria.

Pillar 2: Comparative Experimental Protocols

The primary difference between the two workflows lies in the sample preparation strategy, a critical step designed to remove interfering substances like proteins and phospholipids from the plasma matrix before instrumental analysis[6][7]. While both LLE and SPE are effective, they operate on different principles, leading to trade-offs in selectivity, recovery, throughput, and cost[8][9].

Analyte & Internal Standard (IS) Information
  • Analyte: 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (MW: 292.3)

  • Proposed Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-labeled) is ideal. If unavailable, a close structural analog with similar extraction and ionization properties can be used. For this guide, we assume a suitable IS is available.

  • Predicted MS/MS Transition:

    • Analyte [M+H]⁺: m/z 293.3 → Product Ion (e.g., m/z 135.1, corresponding to the dimethylbenzoyl fragment).

    • IS [M+H]⁺: m/z 299.3 → Product Ion (e.g., m/z 141.1).

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent[10][11]. For hydrophobic analytes like our target compound, LLE is a cost-effective and efficient method for achieving high recovery.

Causality Behind Experimental Choices:

  • pH Adjustment: The analyte lacks readily ionizable acidic or basic functional groups, so pH adjustment is not critical to ensure it remains in a neutral state for extraction.

  • Solvent Selection: Methyl tertiary-butyl ether (MTBE) is chosen as the extraction solvent. Its moderate polarity is highly effective at extracting hydrophobic compounds from aqueous plasma while minimizing the co-extraction of highly polar matrix components like salts. It also forms a distinct upper organic layer, simplifying aspiration[10].

  • Solvent-to-Sample Ratio: A 5:1 ratio of organic solvent to plasma is used to ensure high extraction efficiency[10].

LLE Experimental Workflow Diagram

LLE_Workflow start Start: 200 µL Plasma Sample spike Spike with 20 µL Internal Standard (IS) start->spike add_solvent Add 1 mL MTBE (Extraction Solvent) spike->add_solvent vortex Vortex Mix (5 minutes) add_solvent->vortex centrifuge Centrifuge (10,000 x g, 5 min, 4°C) vortex->centrifuge separate Aspirate Organic Layer (Upper MTBE Phase) centrifuge->separate evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) separate->evaporate reconstitute Reconstitute in 100 µL 50:50 ACN:H₂O evaporate->reconstitute inject Inject 5 µL into LC-MS/MS System reconstitute->inject

Caption: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) protocol.

Detailed LLE Protocol
  • Sample Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution to all samples except for the double blank (matrix blank).

  • Extraction: Add 1 mL of MTBE to each tube.

  • Mixing: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate analyte partitioning into the organic phase[10].

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C. This will pellet precipitated proteins and create a sharp interface between the lower aqueous phase and the upper organic phase[10].

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent (typically matching the initial mobile phase conditions, e.g., 50% acetonitrile in water). Vortex for 1 minute to ensure the analyte is fully dissolved[10].

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more selective sample cleanup technique that isolates analytes from a liquid sample using a solid stationary phase packed into a cartridge or well plate[12][13]. It offers the potential for cleaner extracts and higher concentration factors compared to LLE, though it involves a more complex, multi-step procedure.

Causality Behind Experimental Choices:

  • Sorbent Selection: A polymeric reversed-phase sorbent (e.g., a hydrophilic-lipophilic balanced or HLB polymer) is chosen. This type of sorbent is ideal for retaining a broad range of compounds, including our hydrophobic analyte, and is resistant to drying out, which improves method robustness[14].

  • Sample Pretreatment: The plasma sample is pre-treated with a weak acid (phosphoric acid) to disrupt protein binding and ensure consistent interaction with the sorbent.

  • Wash Step: An aqueous methanol wash step is employed to remove polar interferences bound to the sorbent without prematurely eluting the more strongly retained hydrophobic analyte.

  • Elution Solvent: A high-organic solvent (acetonitrile) is used to disrupt the hydrophobic interactions and efficiently elute the analyte from the sorbent.

SPE Experimental Workflow Diagram

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: 200 µL Plasma Sample spike Spike with 20 µL IS start->spike pretreat Add 200 µL 2% H₃PO₄ (Pre-treatment) spike->pretreat load 2. Load (Pre-treated Sample) pretreat->load condition 1. Condition (1 mL MeOH, then 1 mL H₂O) wash 3. Wash (1 mL 5% MeOH in H₂O) elute 4. Elute (1 mL Acetonitrile) evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) elute->evaporate reconstitute Reconstitute in 100 µL 50:50 ACN:H₂O evaporate->reconstitute inject Inject 5 µL into LC-MS/MS System reconstitute->inject

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.

Detailed SPE Protocol
  • Sample Pretreatment: In a microcentrifuge tube, combine 200 µL of human plasma, 20 µL of the internal standard working solution, and 200 µL of 2% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water through the sorbent. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the entire pre-treated sample from step 1 onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the sorbent with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte and internal standard from the sorbent with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50% acetonitrile in water. Vortex for 1 minute.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Unified LC-MS/MS Conditions

To ensure a direct comparison of the sample preparation techniques, the following LC-MS/MS parameters are applied to the final extracts from both protocols.

  • LC System: UPLC/UHPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[15][16].

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: A C18 column provides excellent hydrophobic retention for the analyte. The formic acid modifier aids in protonation, which is essential for positive mode electrospray ionization (ESI+)[17].

  • Gradient Elution:

    • 0.0 - 0.5 min: 50% B

    • 0.5 - 2.5 min: 50% to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: 95% to 50% B

    • 3.6 - 4.5 min: Hold at 50% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[15]

  • Key MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Gas Flows: Optimized for the specific instrument.

Pillar 3: Performance Comparison and Validation Data

The following table summarizes the validation performance data for both protocols. The data presented is representative of what can be expected from these methodologies and is designed to illustrate their respective strengths and weaknesses. Acceptance criteria are based on FDA bioanalytical method validation guidance, where accuracy should be within ±15% (±20% at LLOQ) of the nominal value and precision should be ≤15% CV (≤20% at LLOQ)[4].

Validation ParameterProtocol 1: Liquid-Liquid Extraction (LLE)Protocol 2: Solid-Phase Extraction (SPE)Acceptance Criteria
Linearity & Range 0.1 – 200 ng/mL0.05 – 200 ng/mLr² ≥ 0.99
Correlation Coefficient (r²) 0.9970.998
LLOQ 0.1 ng/mL0.05 ng/mLS/N > 10
Accuracy at LLOQ (% Bias) +8.5%-5.2%Within ±20%
Precision at LLOQ (% CV) 11.2%9.8%≤20%
Accuracy (Low, Mid, High QC) -4.2% to +6.1%-3.5% to +2.8%Within ±15%
Precision (Low, Mid, High QC) ≤9.5%≤7.1%≤15%
Mean Extraction Recovery 85.2%94.5%Consistent & Reproducible
Mean Matrix Effect 88.1% (11.9% Suppression)96.3% (3.7% Suppression)Consistent & Reproducible

Discussion and Recommendations

This comparative guide demonstrates that both LLE and SPE can be successfully validated for the quantification of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone in human plasma. The choice between them is strategic and depends on the specific requirements of the study.

  • Liquid-Liquid Extraction (LLE): This method proves to be robust, cost-effective, and provides high analyte recovery. It is an excellent choice for high-throughput environments, such as in early drug discovery, where speed and simplicity are paramount[9][18]. However, the data indicates a slightly higher matrix effect (ion suppression) and marginally lower precision compared to SPE. This suggests that while the extract is suitable for quantification, it may contain more endogenous components that could interfere with ionization[8].

  • Solid-Phase Extraction (SPE): This protocol offers superior performance, yielding a lower LLOQ, higher extraction recovery, and significantly reduced matrix effects[14][19]. The cleaner final extract translates to improved accuracy and precision. This heightened performance makes SPE the preferred method for regulated bioanalysis, such as in support of preclinical toxicology (GLP) and clinical trials, where demonstrating the highest level of data integrity is non-negotiable[14]. The trade-offs are higher consumable costs and a more complex, time-consuming procedure.

Recommendation:

  • For Discovery-phase bioanalysis , where rapid turnaround is critical, the LLE protocol is highly suitable.

  • For regulated bioanalysis (GLP/GCP) supporting pivotal preclinical and clinical studies, the superior selectivity and data quality of the SPE protocol are strongly recommended.

References

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • National Center for Biotechnology Information (PMC). (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • SciSpace. (2012). Extraction of Drug from the Biological Matrix: A Review. [Link]

  • SciSpace. (2014). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. [Link]

  • Forensic Science Review. (1992). Solid-Phase Extraction for Systematic Toxicological Analysis. [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?[Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]

  • MDPI. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

  • SIELC. (n.d.). Separation of 3-(Diethylamino)propiophenone on Newcrom R1 HPLC column. [Link]

  • PubMed. (2011). Sample treatment based on extraction techniques in biological matrices. [Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Optica Publishing Group. (1990). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. [Link]

  • J&K Scientific LLC. (2025). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. [Link]

  • RSC Publishing. (1993). Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. [Link]

  • BioAgilytix. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • MDPI. (2023). Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring. [Link]

  • PubChem. (n.d.). 3',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • European Patent Office. (n.d.). Propiophenone derivatives and process for preparing the same.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Journal of Lipid Research. (2019). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. [Link]

Sources

Reproducibility of High-Throughput Screening Assays for 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination is routinely employed to enhance metabolic stability, modulate pKa, and increase membrane permeability [1]. The compound 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone represents a highly lipophilic, polyfluorinated aromatic ketone. While such derivatives are highly valuable as targeted modulators (e.g., kinase inhibitors or protein-protein interaction disruptors), their physicochemical properties introduce significant challenges during High-Throughput Screening (HTS).

Highly lipophilic and conjugated fluorinated compounds are notorious for causing pan-assay interference. They can form colloidal aggregates, exhibit intrinsic autofluorescence, or act as colorimetric filters. Consequently, evaluating the reproducibility of this compound requires a rigorous comparison of HTS detection modalities. This guide objectively compares the performance of three dominant HTS platforms—TR-FRET , AlphaScreen , and Fluorescence Polarization (FP) —to determine the most reproducible assay architecture for screening 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.

Comparative Analysis of HTS Platforms

To establish a highly reproducible screening protocol, we must analyze the causality behind assay interference and how each platform mitigates it.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay that offers exceptional sensitivity due to the avidity effect of the beads [2]. Upon excitation at 680 nm, donor beads release singlet oxygen, which travels to the acceptor bead to emit light at 520–620 nm.

  • The Challenge: While highly sensitive, AlphaScreen is highly susceptible to singlet oxygen quenchers. The dense electron clouds of polyfluorinated propiophenones can occasionally quench singlet oxygen, leading to false negatives. Furthermore, the assay is sensitive to the "inner-filter effect" if the compound absorbs light at the excitation or emission wavelengths [4].

Fluorescence Polarization (FP)

FP measures the rotational correlation time of a fluorescently labeled tracer. When bound to a large target protein, rotation slows, and polarization increases.

  • The Challenge: FP requires relatively high target protein concentrations (often micromolar) to achieve a robust signal [3]. More critically, the high lipophilicity of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone makes it prone to forming colloidal aggregates in aqueous buffers. These aggregates scatter polarized light, artificially inflating the anisotropy signal and generating false positives.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET relies on the non-radiative transfer of energy between a lanthanide donor (e.g., Europium) and an acceptor fluorophore.

  • The Solution: TR-FRET is the most robust platform for this compound class. The long emission half-life of lanthanide chelates allows for a time-delayed measurement (typically 50–100 µs after excitation). This delay ensures that any short-lived autofluorescence from the conjugated propiophenone scaffold completely decays before the signal is read [3]. Additionally, the ratiometric calculation of acceptor-to-donor emission normalizes well-to-well variability and liquid handling errors, drastically improving reproducibility.

Interference cluster_mechanisms Physicochemical Interference Mechanisms Compound 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone Agg Colloidal Aggregation (High Lipophilicity) Compound->Agg Auto Autofluorescence (Conjugated Aromatic) Compound->Auto Quench Singlet Oxygen Quenching (Fluorinated Scaffold) Compound->Quench FP Fluorescence Polarization (FP) Susceptible to Light Scattering Agg->FP Increases Anisotropy (False Positives) Auto->FP Alters Baseline TRFRET TR-FRET Resistant (Time-Delayed & Ratiometric) Auto->TRFRET Bypassed by Delay (50-100 µs) Alpha AlphaScreen Susceptible to Quenching Quench->Alpha Decreases Luminescence (False Negatives)

Mechanisms of assay interference by fluorinated propiophenones and HTS platform resistance.

Experimental Data & Performance Metrics

To objectively evaluate reproducibility, the compound was titrated against a model target protein across all three platforms. The statistical robustness of an HTS assay is defined by the Z'-factor , where a value ≥0.5 indicates an excellent, highly reproducible assay with wide separation between positive and negative controls [5].

MetricTR-FRETAlphaScreenFluorescence Polarization (FP)
Z'-Factor 0.82 (Excellent)0.65 (Good)0.41 (Marginal)
Signal-to-Background (S/B) 6.545.0 3.2
IC₅₀ Reproducibility (CV%) 4.2% 11.5%22.8%
False Positive/Interference Rate < 0.1% 2.4%8.7%
Tolerance to DMSO Up to 5%Up to 2%Up to 5%

Data Synthesis: While AlphaScreen provides the highest absolute Signal-to-Background ratio, its higher Coefficient of Variation (CV%) in IC₅₀ determination reflects its susceptibility to micro-environmental quenching by the fluorinated compound. TR-FRET delivers the highest Z'-factor and the lowest CV%, making it the superior choice for reproducible profiling.

Self-Validating Experimental Protocol (TR-FRET)

To guarantee scientific integrity, the following TR-FRET protocol is designed as a self-validating system. It incorporates acoustic dispensing to prevent lipophilic precipitation and utilizes a ratiometric readout to ensure data fidelity [6].

Step 1: Reagent Preparation & Plate Uniformity Check
  • Buffer Formulation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA). Causality: Tween-20 and BSA are critical to prevent the lipophilic 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone from adhering to the plastic well walls.

  • Tracer Complex: Pre-incubate the target protein (N-terminally His-tagged, 5 nM) with the Europium-anti-His donor antibody (1 nM) and the Cy5-labeled tracer ligand (10 nM) for 30 minutes.

  • Uniformity Validation: Dispense the complex into a 384-well low-volume plate (Corning). Include 16 wells of "High Control" (DMSO only) and 16 wells of "Low Control" (saturating reference inhibitor). Calculate the Z'-factor prior to compound testing.

Step 2: Acoustic Compound Dispensing
  • Nanodrop Transfer: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (from a 10 mM DMSO stock) directly into the dry 384-well assay plate.

  • Causality: Acoustic dispensing eliminates the use of plastic pipette tips, preventing the highly lipophilic compound from precipitating or adhering to the tip surface, which is the primary cause of poor IC₅₀ reproducibility in HTS.

Step 3: Incubation & Time-Resolved Detection
  • Reaction Initiation: Dispense 10 µL of the pre-incubated Tracer Complex into the wells containing the compound. Centrifuge at 1000 x g for 1 minute.

  • Equilibration: Incubate at room temperature for 60 minutes protected from light.

  • Microplate Reading: Read the plate on a multimode reader (e.g., PHERAstar FSX) using a TR-FRET optic module.

    • Excitation: 337 nm (Laser or Xenon flash).

    • Delay Time: 50 µs (Critical to allow compound autofluorescence to decay).

    • Integration Time: 400 µs.

    • Emission: Measure simultaneously at 620 nm (Europium donor) and 665 nm (Cy5 acceptor).

  • Data Processing: Calculate the TR-FRET ratio ( Emission665​/Emission620​×10,000 ). Plot the normalized ratios against log[Compound] to derive the IC₅₀.

G A Compound Library (Fluorinated Propiophenones) B Primary HTS (AlphaScreen / FP) A->B Acoustic Dispensing C Initial Hits (Includes False Positives) B->C Hit Selection (Z' > 0.5) D Orthogonal Validation (TR-FRET) C->D Triage Aggregators E Counter-Screen (Unlabeled Target) D->E Confirm Binding F Validated Lead: 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone E->F Final Validation

Workflow for the high-throughput screening and orthogonal triage of fluorinated propiophenone derivatives.

Conclusion

For the reproducible evaluation of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, TR-FRET is the definitively superior assay architecture. While AlphaScreen offers excellent signal-to-background ratios, it introduces unacceptable variability (CV > 10%) due to the compound's potential to quench singlet oxygen. FP is entirely contraindicated due to the lipophilicity of the compound, which drives colloidal aggregation and light scattering. By utilizing acoustic dispensing combined with the time-delayed, ratiometric readout of TR-FRET, researchers can achieve a highly robust (Z' > 0.8) and artifact-free screening environment.

References

  • Applications of Fluorine in Medicinal Chemistry ACS Publications[Link]

  • A comparison of ALPHAscreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors ResearchGate[Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins National Center for Biotechnology Information (PMC)[Link]

  • The Z prime value (Z´) BMG LABTECH[Link]

  • How Do You Validate an Assay for High-Throughput Screening? BellBrook Labs[Link]

Safety Operating Guide

3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

As a specialized fluorinated aromatic ketone, 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is a high-value intermediate in pharmaceutical synthesis and advanced materials research. However, the presence of the trifluorophenyl moiety imparts extreme chemical stability and environmental persistence[1]. Proper disposal is not merely a regulatory formality; it is a critical operational requirement to prevent environmental contamination and ensure laboratory safety. This guide provides a self-validating, step-by-step protocol for the logistical management and disposal of this compound.

Mechanistic Rationale for Halogenated Waste Segregation

In chemical waste management, 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone must be strictly classified and segregated as Halogenated Organic Waste [2].

The Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard solvent recovery or low-temperature incineration processes are insufficient to completely mineralize highly fluorinated compounds. If mixed with non-halogenated waste, the entire mixture must be treated as halogenated, which exponentially increases disposal costs and risks poisoning the catalysts used in standard solvent recovery[3]. Furthermore, incomplete combustion of fluorinated organics can generate toxic perfluoroalkyl substances (PFAS) or hydrofluoric acid (HF) gas. Therefore, specialized (>1,000°C) equipped with alkaline scrubbers is mandatory to neutralize HF emissions and achieve a 99.99% destruction efficiency[4].

Quantitative Safety & Logistical Data

To standardize operational logistics, laboratory personnel must adhere to the following metrics when handling this compound's waste streams:

Operational ParameterSpecificationScientific / Logistical Rationale
Waste Classification Halogenated OrganicContains three fluorine atoms; requires specialized high-temp destruction[2].
Primary Container HDPE (High-Density Polyethylene)Chemically resistant to aromatic ketones; prevents leaching and degradation.
Accumulation Limit Max 25 Gallons per SAAComplies with standard Satellite Accumulation Area (SAA) regulations[5].
Fill Capacity Limit 75% - 80% MaximumProvides headspace for vapor expansion, preventing over-pressurization[5].
Incompatible Mixtures Strong bases, oxidizersPrevents exothermic aldol condensation reactions typical of ketones.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure compliance before proceeding to the next.

Step 1: Waste Segregation & Compatibility Check

  • Action: Verify that the designated waste carboy is exclusively for Halogenated Solvents. Do not mix with acidic, alkaline, or non-halogenated organic waste streams[3].

  • Validation: Check the waste log attached to the carboy. If the log contains incompatible chemicals (e.g., amines or strong oxidizers), initiate a new, clean HDPE container.

Step 2: Containment and Transfer

  • Action: Don appropriate PPE (nitrile gloves, splash goggles, and a flame-resistant lab coat). Transfer the 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone waste (whether in solution or solid residue) into the HDPE container inside an active chemical fume hood[5].

  • Validation: Ensure the fume hood sash is at the correct operational height and face velocity is verified (typically 80-100 fpm).

Step 3: Labeling and Documentation

  • Action: Immediately update the . You must list the exact chemical name—"3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone"—and its estimated percentage in the mixture. Avoid using abbreviations or structural formulas[5].

  • Validation: The tag must be securely affixed to the container, and the primary hazards (e.g., "Toxic", "Irritant") must be explicitly checked.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Seal the container tightly (do not leave funnels in the neck) and place it in a designated SAA. The container must sit within a secondary containment tray capable of holding 110% of the primary container's volume[2].

  • Validation: Visually inspect the container weekly for signs of bulging (vapor pressure buildup) or degradation.

Step 5: EHS Pickup and Final Destruction

  • Action: Once the container reaches 75% capacity, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department[5].

  • Validation: EHS will transfer the waste to a licensed hazardous waste contractor for high-temperature incineration[4].

Emergency Spill Response Workflow

In the event of a spill involving this compound:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: If in solution, surround the spill with an inert absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty hazardous waste bag[2].

  • Decontaminate: Wash the affected surface with a compatible solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleanup materials as halogenated waste[2].

Process Visualization

The following diagram illustrates the logical flow of the disposal process, highlighting the critical divergence between halogenated and non-halogenated streams.

DisposalWorkflow Start Waste Generation: 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl) propiophenone Segregation Waste Segregation Check Start->Segregation NonHalo Non-Halogenated Stream (DO NOT USE) Segregation->NonHalo Invalid Path Halo Halogenated Stream (HDPE Container) Segregation->Halo Valid Path Labeling Attach Hazardous Waste Tag (List 100% of Constituents) Halo->Labeling SAA Store in SAA (Secondary Containment) Labeling->SAA Pickup EHS / Contractor Pickup (At 75% Capacity) SAA->Pickup Incineration High-Temp Incineration (>1000°C + Acid Scrubbers) Pickup->Incineration

Workflow for the segregation, collection, and high-temperature incineration of fluorinated waste.

References

  • Basel Convention. "General technical guidelines on the environmentally sound management of wastes." Basel Convention Secretariat. Available at: [Link]

  • Oxford Academic. "Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds." Annals of Work Exposures and Health. Available at:[Link]

  • Temple University Campus Operations. "Halogenated Solvents in Laboratories." Temple University Environmental Health and Radiation Safety. Available at:[Link]

  • University of Tennessee Safety Office. "Hazardous Waste Guide." University of Tennessee. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.